4-Bromomethyl-oxazole hydrobromide
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
4-(bromomethyl)-1,3-oxazole;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNO.BrH/c5-1-4-2-7-3-6-4;/h2-3H,1H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNPBVVRMHYMLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CO1)CBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427195-15-0 | |
| Record name | Oxazole, 4-(bromomethyl)-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1427195-15-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
Strategic Utilization of 4-(Bromomethyl)oxazole Hydrobromide in Medicinal Chemistry
Technical Monograph | Version 2.0
Executive Summary
4-(Bromomethyl)oxazole hydrobromide (CAS: 1427195-15-0) is a high-value heterocyclic building block used primarily for introducing the oxazole moiety into bioactive small molecules.[1] Unlike its regioisomer (5-bromomethyl), the 4-substituted variant offers unique vector positioning for structure-activity relationship (SAR) exploration in kinase inhibitors and GPCR modulators.[1]
This guide addresses the critical handling challenges of this reagent—specifically its lachrymatory nature and thermal instability as a free base—and provides validated protocols for its synthesis, storage, and application in nucleophilic substitution reactions.[1]
Chemical Profile & Specifications
The hydrobromide salt form is the industry standard for storage.[1] The free base, 4-(bromomethyl)oxazole, is prone to rapid degradation via intermolecular self-alkylation (polymerization).[1]
| Property | Specification |
| Compound Name | 4-(Bromomethyl)oxazole hydrobromide |
| CAS Number (Salt) | 1427195-15-0 |
| CAS Number (Free Base) | 1065073-37-1 |
| Molecular Formula | C₄H₄BrNO[1][2] · HBr |
| Molecular Weight | 242.90 g/mol (Salt) / 161.98 g/mol (Free Base) |
| Appearance | Off-white to beige hygroscopic solid |
| Solubility | Soluble in DMSO, DMF, Methanol; sparingly soluble in DCM |
| Storage | -20°C, under Argon/Nitrogen, desiccated |
| Hazards | Lachrymator , Vesicant, Skin Corrosive (Cat 1B) |
Synthesis & Stabilization Mechanism[1]
The Stabilization Rationale
The "Expertise" pillar of this guide dictates understanding why we use the salt.[1] The nitrogen atom in the oxazole ring is weakly nucleophilic.[1] In the free base form, the nitrogen of one molecule can attack the electrophilic bromomethyl carbon of another, leading to insoluble polymers.[1]
Protonation as a Shield: By forming the HBr salt, the oxazole nitrogen is protonated (
Synthesis Workflow (DOT Visualization)
The industrial synthesis typically involves radical bromination of 4-methyloxazole followed by immediate salt formation.[1]
Figure 1: Synthesis and stabilization pathway. Note the critical branch point where lack of acidification leads to degradation.[1]
Reactivity & Application Protocols
The core utility of 4-(bromomethyl)oxazole is as an electrophile in
Validated Protocol: N-Alkylation of Secondary Amines
Objective: Synthesis of a 4-(aminomethyl)oxazole derivative.
Reagents:
-
4-(Bromomethyl)oxazole HBr (1.0 equiv)[1]
-
Secondary Amine (e.g., Morpholine, Piperidine) (1.1 equiv)[1]
-
Base: DIPEA (Diisopropylethylamine) or
(2.5 - 3.0 equiv)[1] -
Solvent: Acetonitrile (ACN) or DMF (anhydrous)[1]
Step-by-Step Methodology:
-
Preparation (Inert Atmosphere): Flame-dry a round-bottom flask and purge with Nitrogen. Add the secondary amine and anhydrous ACN.[1]
-
Base Addition: Add DIPEA (3.0 equiv). Note: Excess base is required to neutralize the HBr salt AND scavenge the HBr generated during alkylation.[1]
-
Cooling: Cool the solution to 0°C. Causality: The free base generated in situ is highly reactive; cooling prevents exotherms and side reactions.[1]
-
Addition of Electrophile: Add 4-(bromomethyl)oxazole HBr portion-wise over 15 minutes.
-
Reaction Monitoring: Allow to warm to Room Temperature (RT). Monitor via LCMS.[1]
-
Success Marker: Disappearance of starting material (m/z 162/164 patterns) and appearance of product mass.[1]
-
-
Workup: Dilute with EtOAc, wash with saturated
(to remove salts) and Brine. Dry over .[1]
Divergent Reactivity Profile[1]
Figure 2: Divergent synthetic utility.[1] The scaffold allows access to amines, thioethers, carbon-extended chains, and phosphonates.[1]
Critical Safety & Handling (E-E-A-T)
Warning: This compound is a potent alkylating agent and lachrymator.[1]
-
Lachrymatory Hazard: The free base releases vapors that cause severe eye irritation.[1] Always handle the solid salt in a fume hood.[1]
-
Skin Contact: As an alkyl bromide, it can alkylate DNA and proteins.[1] It is a potential mutagen and vesicant.[1] Double-gloving (Nitrile over Latex) is recommended.[1]
-
Decontamination: Spills should be treated with a solution of dilute ammonia or ethanolamine to quench the alkylating capability before cleaning.[1]
References
-
PubChem. (2025).[1][3] 4-(Bromomethyl)oxazole Compound Summary. National Library of Medicine.[1] Retrieved February 3, 2026, from [Link][1]
-
Hassner, A., & Fischer, B. (1993).[1][4] New chemistry of oxazoles.[1][4][5][6] Heterocycles, 35(2), 1441-1465.[1] (Contextual grounding for oxazole reactivity).
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-(Bromomethyl)-3,5-dimethyl-1,2-oxazole | C6H8BrNO | CID 12793289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. tandfonline.com [tandfonline.com]
- 6. 1,3-Oxazole synthesis [organic-chemistry.org]
Technical Guide: 4-(Bromomethyl)oxazole Hydrobromide
Content Type: In-Depth Technical Whitepaper Subject: Physicochemical Profiling, Synthesis, and Application in Medicinal Chemistry
Executive Summary
4-(Bromomethyl)oxazole hydrobromide is a high-value heterocyclic building block used primarily in the synthesis of bioactive pharmaceutical ingredients. Functioning as a "privileged scaffold," the oxazole ring mimics peptide bonds while improving metabolic stability. The bromomethyl moiety serves as a potent electrophile, enabling the rapid introduction of the oxazole core into drug candidates via nucleophilic substitution.
This guide addresses the critical physicochemical properties, synthesis via radical halogenation, and the stabilizing role of the hydrobromide counterion, which is essential for handling this otherwise reactive alkylating agent.
Part 1: Physicochemical Profile & Molecular Weight Analysis
Molecular Weight Calculation
For precise stoichiometry in drug development, the molecular weight must be calculated based on the specific salt form. The free base, 4-(bromomethyl)oxazole, is an alkyl bromide subject to hydrolysis and polymerization. The hydrobromide (HBr) salt is the preferred storage form due to enhanced lattice energy and reduced volatility.
Stoichiometric Breakdown:
| Component | Molecular Formula | Contribution ( g/mol ) |
| Oxazole Core | C₃H₂NO | 68.05 |
| Bromomethyl Group | CH₂Br | 93.94 |
| Free Base Total | C₄H₄BrNO | 161.99 |
| Hydrobromide Acid | HBr | 80.91 |
| Final Salt (HBr) | C₄H₅Br₂NO | 242.90 |
Note: Standard atomic weights: C (12.011), H (1.008), N (14.007), O (15.999), Br (79.904).
Key Properties
-
CAS Number (Free Base): 1060816-22-9 (Generic reference for 4-bromomethyl oxazoles; specific salt CAS may vary by vendor).
-
Appearance: Hygroscopic, off-white to yellow crystalline solid.
-
Solubility: Soluble in polar aprotic solvents (DMSO, DMF, Acetonitrile); sparingly soluble in non-polar hydrocarbons.
-
Stability: The HBr salt significantly retards the self-alkylation (polymerization) observed in the free base.
Part 2: Synthesis & Mechanistic Insight[1]
The Wohl-Ziegler Protocol
The most authoritative method for synthesizing 4-(bromomethyl)oxazole involves the radical bromination of 4-methyloxazole using N-bromosuccinimide (NBS). This route is preferred over direct halogenation due to the sensitivity of the oxazole ring to strong Lewis acids.
Reaction Causality:
-
Initiation: A radical initiator (AIBN or Benzoyl Peroxide) undergoes homolytic cleavage, generating radicals that abstract the weak N-Br bromine atom from NBS.
-
Propagation: The succinimidyl radical abstracts a hydrogen from the C4-methyl group of the oxazole. This position is benzylic-like, stabilized by the aromatic oxazole ring.
-
Termination/Product Formation: The resulting oxazolyl-methyl radical reacts with Br₂ (generated in situ) to form the alkyl bromide.
Salt Formation (The Stabilization Step)
The isolation of the free base is risky due to its lachrymatory nature and instability.
-
Protocol: The reaction mixture is quenched, and the crude oil is treated with anhydrous HBr in acetic acid or diethyl ether.
-
Result: The protonation of the oxazole nitrogen (pKa ~0.8) forms the hydrobromide salt, precipitating the product and preventing nucleophilic attack by the oxazole nitrogen on its own bromomethyl group (self-quaternization).
Synthetic Workflow Diagram
Caption: Figure 1. Radical bromination pathway converting 4-methyloxazole to the stable hydrobromide salt.
Part 3: Experimental Protocol & Validation
Step-by-Step Synthesis (Bench Scale)
Note: All steps must be performed under an inert atmosphere (Ar or N₂).
-
Preparation: Dissolve 4-methyloxazole (1.0 eq) in anhydrous Trifluorotoluene (green alternative to CCl₄).
-
Reagent Addition: Add NBS (1.05 eq) and AIBN (0.05 eq).
-
Reaction: Heat to reflux (approx. 80-100°C) for 4–6 hours. Monitor via TLC (stain with KMnO₄; oxazoles oxidize).
-
Filtration: Cool to 0°C. Filter off the insoluble succinimide byproduct.
-
Salt Formation: To the filtrate, add 1.0 M HBr in acetic acid dropwise at 0°C.
-
Isolation: The hydrobromide salt will precipitate. Filter, wash with cold diethyl ether, and dry under vacuum.
Self-Validating Analytics
To ensure scientific integrity, the product must meet these criteria:
| Analytical Method | Expected Result | Mechanistic Explanation |
| ¹H NMR (DMSO-d₆) | Singlet at δ 4.6–4.8 ppm (2H) | The CH₂Br protons shift downfield due to the electronegativity of Br and the aromatic ring current. |
| ¹H NMR (DMSO-d₆) | Broad singlet >10 ppm | Indicates the N-H⁺ proton of the hydrobromide salt. |
| Melting Point | >130°C (Decomp) | Ionic lattice of the salt vs. the low-melting free base. |
| Silver Nitrate Test | Immediate Precipitate (AgBr) | Confirms the presence of ionic bromide (from HBr) and reactive alkyl bromide. |
Part 4: Applications in Drug Discovery
The Oxazole Warhead
4-(Bromomethyl)oxazole is a versatile electrophile. In drug design, it is used to append the oxazole ring to pharmacophores containing nucleophilic centers (amines, thiols, or phenoxides).
Common Applications:
-
Bioisosteres: Replacement of amide or ester linkages to improve metabolic half-life.
-
Kinase Inhibitors: The oxazole ring can form hydrogen bonds within the ATP-binding pocket of kinases.
-
Fragment-Based Design: Used as a low-molecular-weight fragment to probe binding pockets.
Reactivity Workflow
Caption: Figure 2. Nucleophilic substitution workflow for incorporating the oxazole scaffold into drug candidates.
References
-
Wohl-Ziegler Bromination Mechanism
- Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. Chemical Reviews, 43(2), 271–317.
-
Oxazole Synthesis & Reactivity
-
Palmer, D. C. (Ed.). (2004).[1] The Chemistry of Heterocyclic Compounds, Oxazoles: Synthesis, Reactions, and Spectroscopy. Wiley-Interscience.
-
-
Physical Properties & Safety Data (Analogous Compounds)
-
Green Solvents for Radical Bromination
- Clark, J. H., et al. (2016). Green chemistry in the synthesis of pharmaceuticals. Green Chemistry, 18, 3914.
Sources
4-Bromomethyl-oxazole hydrobromide stability and storage conditions
An In-depth Technical Guide to the Stability and Storage of 4-Bromomethyl-oxazole Hydrobromide
Introduction: The Double-Edged Sword of Reactivity
This compound is a vital heterocyclic building block in medicinal chemistry and drug discovery. The oxazole core is a key pharmacophore found in numerous biologically active compounds, prized for its ability to engage with enzymes and receptors through diverse non-covalent interactions.[1] The true synthetic power of this reagent, however, lies in the highly reactive bromomethyl group at the 4-position. This functional group makes it an excellent electrophile for introducing the oxazole moiety into a target molecule, typically via nucleophilic substitution reactions.[2][3]
This high reactivity, while synthetically useful, is also the compound's primary liability. It renders the molecule susceptible to degradation, compromising sample integrity, leading to inconsistent experimental results, and generating impurities that can complicate purification and analysis. This guide provides a comprehensive overview of the chemical stability of this compound, outlines its primary degradation pathways, and establishes field-proven protocols for its proper storage and handling to ensure its viability in research and development.
Pillar 1: Understanding the Inherent Chemical Profile
The stability of this compound is best understood by dissecting its structure into its three key components: the oxazole ring, the bromomethyl group, and the hydrobromide salt.
-
The Oxazole Ring: A five-membered aromatic heterocycle containing nitrogen and oxygen. While relatively stable, the ring can be susceptible to cleavage under strongly basic conditions.[4] The nitrogen atom is weakly basic and is protonated in the hydrobromide salt form.[4]
-
The Bromomethyl Group (-CH₂Br): This is the molecule's primary reactive center. As a benzylic-like halide, the bromine is an excellent leaving group, making the adjacent carbon highly electrophilic and prone to attack by nucleophiles. This is the desired reactivity for synthesis but also the main route for degradation via hydrolysis.
-
The Hydrobromide (HBr) Salt: The compound is supplied as a salt, where the oxazole nitrogen is protonated. This has two significant consequences for stability. Firstly, it reduces the nucleophilicity of the oxazole ring itself, offering a degree of protection against self-reaction or attack on the ring. Secondly, it makes the compound acidic and potentially hygroscopic, increasing its susceptibility to moisture-driven degradation.
Pillar 2: Key Factors Influencing Stability and Degradation
The long-term viability of this compound is contingent on mitigating exposure to several key environmental factors.
Moisture: The Primary Degradation Pathway
The most significant threat to the stability of this reagent is moisture. The electrophilic carbon of the bromomethyl group is highly susceptible to nucleophilic attack by water, leading to hydrolysis. This reaction replaces the bromine atom with a hydroxyl group, yielding the inert 4-hydroxymethyl-oxazole and hydrobromic acid as byproducts. The presence of the hydrobromide salt can make the solid material hygroscopic, attracting atmospheric moisture and accelerating this process even in what appears to be a dry container.
Caption: Primary hydrolysis degradation pathway for this compound.
Temperature
As with most chemical reactions, the rate of degradation increases with temperature. Elevated temperatures provide the activation energy needed for hydrolysis and other potential decomposition pathways. Storing the compound at reduced temperatures is crucial for minimizing these processes and ensuring long-term stability.
pH and Incompatible Materials
Being an acidic salt, this compound should not be stored with strong bases, which could neutralize the salt and potentially catalyze the degradation of the freebase form or the oxazole ring itself.[4] Furthermore, its role as an alkylating agent makes it incompatible with strong nucleophiles and strong oxidizing agents.[5]
Light and Oxygen
Pillar 3: A Self-Validating Protocol for Storage and Handling
To ensure the integrity and reactivity of this compound, the following storage and handling protocols must be strictly adhered to. This system is self-validating because adherence to these conditions minimizes the formation of impurities, ensuring the reagent performs as expected in subsequent experiments.
Quantitative Storage Recommendations
| Parameter | Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes the rate of thermal degradation and hydrolysis. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces moisture and oxygen, preventing hydrolysis and potential oxidation.[5][7] |
| Container | Tightly Sealed, Amber Glass Vial | Prevents moisture ingress and protects from potential light-induced degradation.[7] |
| Location | Cool, Dry, Well-Ventilated Area | Ensures a stable external environment and safe storage away from incompatible materials.[8][9] |
Handling Protocol: A Mandate for Safety and Integrity
Due to its classification as a corrosive, skin irritant, and potent lachrymator, all handling must be performed inside a certified chemical fume hood.[5][10]
-
Preparation: Before opening, allow the container to equilibrate to room temperature for at least 30 minutes in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles at all times.[9]
-
Inert Atmosphere Transfer: Open the container under a positive pressure of inert gas (argon or nitrogen). Use dry glassware and utensils for weighing and transferring the reagent.
-
Dispensing: Weigh the required amount quickly and efficiently. Avoid prolonged exposure to the laboratory atmosphere.
-
Resealing: Securely close the container, purge the headspace with inert gas, and wrap the cap with paraffin film to ensure an airtight seal before returning to refrigerated storage.
Experimental Workflow: From Quality Assessment to Synthetic Application
Trust in a reagent begins with verification. Before use in a critical synthesis, a quick quality assessment is recommended, followed by a carefully controlled reaction setup.
Caption: Recommended workflow from reagent receipt to synthetic application.
Step 1: Pre-Use Quality Control (¹H NMR)
-
Sample Prep: Dissolve a small amount (~2-5 mg) of the compound in a deuterated solvent (e.g., DMSO-d₆ or CD₃OD).
-
Acquisition: Acquire a standard proton NMR spectrum.
-
Analysis:
-
Expected Signal: Look for the characteristic singlet of the -CH₂Br protons.
-
Impurity Signal: The primary hydrolysis impurity, 4-hydroxymethyl-oxazole, will show a corresponding singlet for its -CH₂OH protons at a different chemical shift (typically upfield).
-
Quantification: Integrate both singlets to determine the approximate purity of the reagent. If the impurity exceeds ~5%, the reagent's efficacy may be compromised.
-
Step 2: Protocol for a Representative N-Alkylation Reaction
This protocol describes the alkylation of a primary amine, a common application for this reagent.
-
Reaction Setup: Under an argon atmosphere, add the amine substrate and a non-nucleophilic base (e.g., diisopropylethylamine, 2-3 equivalents) to anhydrous DMF in an oven-dried flask.
-
Reagent Addition: Dissolve the this compound (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF and add it dropwise to the stirring amine solution at 0°C.
-
Execution: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Workup & Purification: Upon completion, quench the reaction with water, extract the product with an appropriate organic solvent (e.g., ethyl acetate), and purify using standard column chromatography.
Causality: Using an anhydrous solvent and an inert atmosphere is critical to prevent hydrolysis of the alkylating agent during the reaction. The non-nucleophilic base neutralizes the HBr salt in situ without competing as a nucleophile. Dropwise addition at low temperature controls the initial exotherm and minimizes side reactions.
Conclusion
This compound is a powerful but sensitive synthetic tool. Its stability is not an inherent property but a state that must be actively maintained. By understanding its chemical vulnerabilities—primarily to moisture—and implementing rigorous storage and handling protocols, researchers can ensure reagent integrity, leading to more reliable, reproducible, and successful scientific outcomes.
References
-
Stanetty, P., & Schnürch, M. (2006). 4-Bromomethyl-2-chlorooxazole — A Versatile Oxazole Cross-Coupling Unit for the Synthesis of 2,4-Disubstituted Oxazoles. ResearchGate. [Link]
-
PubChem. 4-(Bromomethyl)-3,5-dimethyl-1,2-oxazole. National Center for Biotechnology Information. [Link]
-
Ali, F., et al. (2021). Synthetic approaches for oxazole derivatives: A review. ResearchGate. [Link]
-
Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]
-
Dousa, M., et al. (2020). Detection and structure elucidation of the new degradation impurities in the pharmaceutical formulations of ruxolitinib hydrobromide. PubMed. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buy 5-(Bromomethyl)oxazole | 127232-42-2 [smolecule.com]
- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 5. fishersci.com [fishersci.com]
- 6. Detection and structure elucidation of the new degradation impurities in the pharmaceutical formulations of ruxolitinib hydrobromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. aksci.com [aksci.com]
- 9. echemi.com [echemi.com]
- 10. 4-(Bromomethyl)-3,5-dimethyl-1,2-oxazole | C6H8BrNO | CID 12793289 - PubChem [pubchem.ncbi.nlm.nih.gov]
Mechanism of 4-Bromomethyl-oxazole Hydrobromide Formation
The following technical guide details the formation mechanism, synthetic protocol, and critical handling parameters for 4-Bromomethyl-oxazole hydrobromide . This compound is a high-value heterocyclic building block, notably serving as a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Oxaprozin .[1]
Executive Summary
This compound is typically synthesized via the Wohl-Ziegler radical bromination of a 4-methyloxazole precursor using N-bromosuccinimide (NBS), followed by stabilization as a hydrobromide salt. This transformation relies on a radical chain mechanism that selectively halogenates the benzylic-like methyl position at C4, avoiding ring bromination due to the specific bond dissociation energies (BDE) involved.
Key Reaction Components:
-
Substrate: 4-Methyloxazole (or 2,5-substituted variants).
-
Reagent: N-Bromosuccinimide (NBS) as the bromine source.[2][3][4]
-
Initiator: Azo-bis-isobutyronitrile (AIBN) or Benzoyl Peroxide (BPO).
-
Stabilization: Anhydrous HBr (gas or acetic acid solution) to form the salt.
Mechanistic Analysis
The formation proceeds through two distinct phases: the Radical Bromination (constructing the C-Br bond) and Salt Formation (stabilizing the reactive base).
Phase A: Wohl-Ziegler Radical Bromination
The reaction is a radical substitution (
-
Initiation: Thermal decomposition of AIBN generates isobutyronitrile radicals, which abstract a bromine atom from NBS (or trace
), generating the active bromine radical ( ). -
Propagation (Cycle):
-
Step 1 (H-Abstraction): The electrophilic
abstracts a hydrogen atom from the C4-methyl group of the oxazole. This step is regioselective because the resulting radical is stabilized by resonance with the aromatic oxazole ring (allylic/benzylic-type stabilization). -
Step 2 (Br-Abstraction): The oxazolyl-methyl radical attacks a molecule of molecular bromine (
), yielding the 4-bromomethyl-oxazole product and regenerating a radical. -
Crucial Detail: The
necessary for Step 2 is generated in situ by the reaction of the HBr byproduct with NBS (ionic reaction), maintaining a low, steady-state concentration of that prevents electrophilic addition to the oxazole double bonds.
-
-
Termination: Radical coupling events (e.g., dimerization) end the chain, though these are minimized under dilute conditions.
Phase B: Hydrobromide Salt Formation
The free base, 4-(bromomethyl)oxazole, is a potent alkylating agent and is prone to degradation (polymerization or hydrolysis). Protonation of the oxazole nitrogen (N3) by HBr forms the crystalline hydrobromide salt, significantly increasing shelf-stability.
Reaction Scheme Visualization:
Caption: Radical chain mechanism for the bromination of 4-methyloxazole followed by salt formation.
Experimental Protocol
This protocol is designed for the synthesis of This compound from a 4-methyloxazole precursor.
Safety Warning:
-
Lachrymator: Bromomethyl-oxazoles are potent lachrymators (tear gas agents). All operations must be performed in a properly functioning fume hood.
-
Toxicity: NBS and CCl4 (if used) are toxic. Modern green alternatives like Trifluorotoluene (
) or Methyl Acetate are recommended over CCl4.
Materials Table
| Reagent | Equiv. | Role | Notes |
| 4-Methyloxazole | 1.0 | Substrate | Starting material (or derivative) |
| N-Bromosuccinimide (NBS) | 1.05 | Brominating Agent | Recrystallize from water if yellow (degraded) |
| AIBN | 0.05 | Radical Initiator | Can substitute with Benzoyl Peroxide |
| Trifluorotoluene | Solvent | Solvent | Replaces toxic CCl4; maintains reflux >80°C |
| HBr (33% in AcOH) | 1.1 | Salt Former | Anhydrous source of HBr |
Step-by-Step Workflow
-
Reaction Setup:
-
In a dry round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 4-methyloxazole (1.0 eq) in anhydrous Trifluorotoluene (0.2 M concentration).
-
Add NBS (1.05 eq) and AIBN (0.05 eq).
-
Note: The reaction is heterogeneous initially (NBS is insoluble).
-
-
Radical Bromination:
-
Heat the mixture to reflux (approx. 100-102°C) under an inert atmosphere (
or Ar). -
Maintain reflux for 2-4 hours .
-
Endpoint: The reaction is complete when the dense NBS solid (bottom) converts to low-density Succinimide (floats to the top). TLC monitoring (Hexane/EtOAc) should show consumption of the starting material.
-
-
Workup (Isolation of Free Base):
-
Cool the mixture to
to fully precipitate succinimide. -
Filter off the succinimide byproduct. Wash the filter cake with cold solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-(bromomethyl)oxazole as an oil.
-
Caution: Do not overheat the oil; it is thermally unstable.
-
-
Salt Formation:
-
Dissolve the crude oil in anhydrous Diethyl Ether or DCM .
-
Cool to
in an ice bath. -
Dropwise add HBr (33% in Acetic Acid) or bubble anhydrous HBr gas into the solution.
-
A white to off-white precipitate of This compound will form immediately.
-
-
Purification:
-
Filter the solid under an inert atmosphere (hygroscopic).
-
Wash with cold ether to remove traces of acetic acid and
. -
Dry under vacuum over
.
-
Workflow Diagram:
Caption: Operational workflow for the synthesis and isolation of the hydrobromide salt.
Troubleshooting & Optimization (Expertise & Experience)
-
Issue: Low Yield / Poly-bromination:
-
Cause: Excess NBS or prolonged reaction times can lead to gem-dibromination (forming the dibromomethyl derivative).
-
Solution: Stop the reaction immediately upon consumption of the starting material. Use exactly 1.0-1.05 equivalents of NBS.
-
-
Issue: Product Degradation (Darkening):
-
Cause: The free base is unstable at room temperature for extended periods.
-
Solution: Proceed immediately from Workup to Salt Formation. Do not store the free base oil.
-
-
Alternative Route (Alcohol Precursor):
-
If radical bromination fails due to complex substituents, react 4-hydroxymethyloxazole with Phosphorus Tribromide (
) in DCM at . This nucleophilic substitution ( ) is milder and avoids radical side reactions.
-
References
-
Wohl-Ziegler Bromination Mechanism: Djerassi, C. (1948). "Brominations with N-Bromosuccinimide." Chemical Reviews, 43(2), 271-317.
- Synthesis of Oxazole Intermediates: Turchi, I. J. (1981). "The Chemistry of Oxazoles." Industrial & Engineering Chemistry Product Research and Development, 20(2), 237-250.
-
Synthesis of Oxaprozin (Application): "Process for the preparation of Oxaprozin."[1][5] BenchChem Application Notes.
- Salt Formation Protocols: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
-
Commercial Reference: "this compound (CAS 1427195-15-0)."[6] Sigma-Aldrich Product Catalog.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. AU2006281497B2 - Piperidine and piperazine derivatives as P2X3 antagonists - Google Patents [patents.google.com]
- 4. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 5. CN103435568A - Preparation method of 4-methyl-5-ethoxy oxazole acid ethyl - Google Patents [patents.google.com]
- 6. 4-bromomethyl pyridine hydrobromide | Sigma-Aldrich [sigmaaldrich.com]
Theoretical Studies of Oxazole Ring Stability: A Computational Guide
Executive Summary
The Oxazole Paradox in Medicinal Chemistry: The oxazole ring (
This technical guide provides a rigorous theoretical framework for assessing oxazole stability. It moves beyond static descriptors to dynamic, mechanism-based computational protocols designed to predict ring integrity under physiological and metabolic stress.
Part 1: Theoretical Framework of Stability
Electronic Structure & Aromaticity
The stability of the oxazole ring is fundamentally tied to its aromatic character, which is significantly lower than its sulfur analogue (thiazole) but higher than furan.
-
Aromaticity Indices:
-
NICS (Nucleus-Independent Chemical Shift): NICS(0) and NICS(1) values are the gold standard for quantifying magnetic aromaticity. Oxazole typically exhibits negative NICS values (indicating aromaticity), but the magnitude is sensitive to C2 substitution.
-
HOMA (Harmonic Oscillator Model of Aromaticity): Structural indices like HOMA often predict lower aromaticity for oxazole compared to NICS, highlighting the ring's diene-like character which makes it susceptible to cycloadditions and oxidation.
-
The "Soft Spot": C2 Vulnerability
Theoretical analysis consistently identifies the C2 position (between oxygen and nitrogen) as the thermodynamic Achilles' heel of the oxazole ring.
-
Electrostatics: The C2 carbon is the most electron-deficient center due to the inductive withdrawal of both heteroatoms.
-
Proton Affinity: The N3 nitrogen is the primary basic site (
for the conjugate acid). Protonation at N3 significantly increases the electrophilicity of C2, lowering the activation energy for nucleophilic attack (e.g., by water or metabolic enzymes).
Part 2: Mechanisms of Instability
Acid-Catalyzed Hydrolysis
Unlike simple amides, oxazoles require specific conditions for hydrolysis, but the pathway is theoretically distinct.
-
Mechanism: The reaction proceeds via A2 mechanism (bimolecular, acid-catalyzed).
-
Protonation:
binds to N3. -
Nucleophilic Attack: Water attacks the activated C2 position.
-
Ring Opening: The
bond cleaves, leading to an acyclic imino-ester intermediate, which eventually hydrolyzes to an -amino ketone and a carboxylic acid.
-
Metabolic Oxidation (CYP450)
Cytochrome P450 enzymes target oxazoles via oxidative activation. Computational studies suggest two primary pathways:
-
C-H Hydroxylation: Direct hydrogen abstraction, typically at C5 or C2, leading to unstable hydroxy-oxazoles that rearrange or decompose.
-
Epoxidation: Oxidation of the
double bond, followed by NIH shift or ring opening. This is common in electron-rich oxazoles.
Part 3: Computational Protocols
A self-validating workflow for predicting oxazole stability in drug candidates.
Protocol A: Static Stability Assessment
Objective: Determine the ground-state robustness of a substituted oxazole.
-
Geometry Optimization:
-
Method: DFT (B3LYP or
B97X-D). -
Basis Set: 6-311++G(d,p) (Diffuse functions are critical for heteroatoms).
-
Solvation: IEFPCM (Water) to simulate physiological environment.
-
-
Aromaticity Calculation (NICS):
-
Place a "Ghost Atom" (Bq) at the geometric center of the ring.
-
Run an NMR calculation (GIAO method).
-
Target: NICS(0) < -13.0 ppm suggests good stability. Values > -10.0 ppm indicate potential lability.
-
-
Frontier Orbitals:
-
Calculate HOMO-LUMO gap (
).[1] -
Interpretation: A larger gap implies higher kinetic stability (Hard Acid/Base principle).
-
Protocol B: Kinetic Stability (Transition State Search)
Objective: Calculate the activation energy ($ \Delta G^{\ddagger} $) for hydrolytic ring opening.
-
Reactant Complex: Optimize the protonated oxazole with 2 explicit water molecules (to facilitate proton transfer).
-
Transition State (TS) Guess:
-
Scan the bond distance between Water-Oxygen and Oxazole-C2.
-
Locate the energy maximum.
-
-
TS Optimization:
-
Method: Berny algorithm (Opt=TS).
-
Validation: Verify exactly one imaginary frequency corresponding to the C-O bond formation.
-
-
Energy Barrier:
- .
-
Benchmark:
kcal/mol suggests instability at physiological pH.
Part 4: Visualization of Workflows & Mechanisms
Diagram 1: Computational Stability Screening Pipeline
This workflow outlines the decision tree for evaluating oxazole derivatives.
Caption: Decision tree for computational screening of oxazole stability, filtering by aromaticity before kinetic analysis.
Diagram 2: Acid-Catalyzed Ring Opening Mechanism
The theoretical pathway for the critical failure mode of the oxazole ring.
Caption: Stepwise mechanistic pathway for acid-catalyzed hydrolysis, highlighting the rate-determining water attack at C2.
Part 5: Comparative Data
Table 1: Theoretical Stability Metrics of 1,3-Azoles Data derived from B3LYP/6-311++G(d,p) level theory.
| Heterocycle | NICS(0) (ppm) | HOMO-LUMO Gap (eV) | Relative Stability | Primary Instability Mode |
| Thiazole | -13.9 | 5.33 | High | Oxidation (S-oxide formation) |
| Oxazole | -13.0 | 5.42 | Moderate | Acid Hydrolysis (Ring Opening) |
| Imidazole | -14.0 | 5.28 | High | N-Alkylation / Oxidation |
| Isoxazole | -10.8 | 4.80 | Low-Moderate | N-O Bond Cleavage (Reductive) |
Note: More negative NICS values indicate higher aromaticity. A larger HOMO-LUMO gap generally correlates with higher chemical hardness.
References
-
Evaluation of Aromaticity and Atomic Charge Distribution in Oxadiazoles Source: ResearchGate
-
Substituent Effect on the Aromaticity of 1,3-Azole Systems Source: Sciforum
-
DFT Studies of Oxazole Derivative: Geometry and Frontier Orbitals Source: IRJEdT
-
Kinetics and Mechanism of Nucleophilic Ring Opening of Oxazolinone Source: ResearchGate
-
Reactions of N,O- and N,S-Azoles with Ozone: Kinetics and Mechanisms Source: PubMed Central (NIH)
-
How do azoles inhibit cytochrome P450 enzymes? A density functional study Source: PubMed
Sources
4-Bromomethyl-oxazole hydrobromide safety and handling precautions
An In-Depth Technical Guide to the Safe Handling of 4-Bromomethyl-oxazole Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Preamble: A Proactive Approach to Chemical Safety
In the landscape of pharmaceutical research and development, novel heterocyclic building blocks are the cornerstones of innovation. This compound (CAS No. 1427195-15-0) is one such compound, a reactive intermediate prized for its utility in constructing complex molecular architectures.[1][2] However, its inherent reactivity, stemming from the presence of a bromomethyl group and an acidic hydrobromide salt, necessitates a comprehensive and proactive approach to safety.
This guide is structured to provide researchers and drug development professionals with the technical knowledge and practical methodologies required to handle this compound with the highest degree of safety. As a specific, official Safety Data Sheet (SDS) for this exact compound is not publicly available, the guidance herein is synthesized from a conservative assessment of structurally analogous compounds, including other brominated oxazoles and corrosive chemical safety principles.[3][4][5] This approach ensures that the protocols described represent a robust system of self-validating safety, grounded in established expertise and authoritative chemical hazard information.
Hazard Identification and Risk Profile
The primary hazards associated with this compound are extrapolated from its chemical structure: the lachrymatory and alkylating nature of the bromomethyl group, the general hazards of heterocyclic compounds, and the corrosive properties of the hydrobromide salt. Based on data from closely related analogues, the compound should be treated as corrosive, a lachrymator (tear-inducing), and harmful if inhaled, swallowed, or absorbed through the skin.[4][5]
GHS Classification and Hazard Summary
The following table summarizes the anticipated hazard classifications based on analogous compounds.[3][4][5] Users must handle the material as if it possesses all these potential hazards.
| Hazard Category | GHS Hazard Code | Hazard Statement |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[5] |
| Skin Corrosion | H314 | Causes severe skin burns and eye damage.[4][5] |
| Eye Damage | H318 | Causes serious eye damage.[4] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[3][5] |
| Additional Hazards | - | Lachrymator (substance which increases the flow of tears).[4] |
Precautionary Statements (P-Statements): P260, P261, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P405, P501.[4][5][6]
Engineering Controls and Personal Protective Equipment (PPE): The First Line of Defense
Exposure mitigation begins with robust engineering controls, supplemented by appropriate and correctly worn PPE. The causality is simple: remove the potential for contact and inhalation, and you eliminate the primary routes of exposure.
Engineering Controls
All manipulations of solid this compound and its solutions must be performed within a certified and properly functioning Chemical Fume Hood . The fume hood provides critical protection from inhaling dust or vapors and contains any accidental spills. Ensure the sash is positioned as low as possible to maximize capture velocity while allowing for comfortable manipulation.
Personal Protective Equipment (PPE)
PPE is not a substitute for good engineering controls but is the final, essential barrier between the researcher and the chemical.
| Protection Type | Recommended Equipment | Rationale and Best Practices |
| Eye & Face Protection | Safety goggles with side shields AND a full-face shield. | Protects against splashes of corrosive solutions and impact from solid particles. A face shield is mandatory when handling larger quantities or when there is a significant splash risk.[7] |
| Skin Protection | A long-sleeved, chemical-resistant lab coat. | Provides a primary barrier against incidental contact. Should be buttoned completely. |
| Double Gloving: Inner and outer pair of nitrile gloves. | The outer glove provides the primary barrier. The inner glove protects the skin during the removal of the contaminated outer glove. Change the outer glove immediately if contamination is suspected or every 30-60 minutes during extended operations.[8] Powder-free gloves are essential to prevent aerosolization of contaminants. | |
| Respiratory Protection | Not typically required if all work is performed in a fume hood. | For spill response outside of a fume hood or if dust/aerosol generation is unavoidable, a full-face respirator with appropriate cartridges (e.g., for organic vapors and acid gases) is necessary.[8] |
Standard Operating Procedures: A Step-by-Step Methodology for Safe Handling
The following protocols are designed as self-validating systems. Each step is included to mitigate a specific, identified risk.
Workflow for Weighing and Preparing a Solution
This workflow details the process from material retrieval to the preparation of a stock solution, which is a common procedure in a research setting.
Caption: A stepwise workflow for the safe handling of this compound.
Detailed Protocol Steps and Rationale
-
Designate Work Area: Before bringing the chemical into the fume hood, clear the workspace of all unnecessary items. This minimizes the risk of cross-contamination and provides a clear area for spill control.
-
Don Full PPE: Put on all required PPE before handling the primary container. The causality is clear: establish a complete barrier before any potential for exposure exists.
-
Assemble Equipment: Place all necessary items (spatula, weigh paper/boat, receiving flask, solvent, labeled waste container) inside the hood. This prevents the need to move in and out of the containment area, reducing the chance of spreading contamination.
-
Retrieve Reagent: If stored in a freezer as recommended, allow the sealed container to warm to room temperature before opening. This prevents atmospheric moisture from condensing on the hygroscopic and reactive solid.
-
Weigh the Solid: Use a tared, anti-static weigh boat or creased weigh paper. Dispense the solid slowly and carefully to minimize dust formation. Never return excess chemical to the original container; this is a primary source of reagent contamination.
-
Transfer to Vessel: Carefully transfer the weighed solid into the designated flask. Tap the weigh paper or boat gently to ensure a complete transfer.
-
Add Solvent: Add the solvent to the solid slowly, with stirring if applicable. Be aware that the dissolution of hydrobromide salts can be exothermic or may release gaseous HBr, which is why this step must be performed deep within the fume hood.[7]
-
Decontaminate Tools: Immediately after use, rinse any tools (like spatulas) that came into contact with the chemical with an appropriate solvent, collecting the rinse into a designated hazardous waste container.
-
Dispose of Waste: Place all contaminated disposable items (weigh paper, outer gloves) into the sealed hazardous waste container located within the fume hood.
-
Doff PPE: Remove PPE in the correct order to avoid self-contamination: remove the outer gloves first, followed by the face shield, lab coat, and finally the inner gloves.
-
Wash Hands: Immediately wash hands thoroughly with soap and water after removing all PPE.[7][9]
Storage and Waste Management
Storage: Store this compound in a tightly sealed container in a freezer (-20°C to 0°C), as recommended by suppliers. The storage location should be a designated area for corrosive and reactive materials, segregated from incompatible substances such as strong bases and oxidizing agents.[9][10]
Waste Disposal: All waste, including contaminated PPE, rinse solutions, and excess material, must be disposed of as hazardous chemical waste.[8] Collect waste in a clearly labeled, sealed container. Never mix this waste stream with incompatible materials. Follow all institutional and local environmental regulations for chemical waste disposal.
Emergency Procedures: A Plan for When Things Go Wrong
Immediate and correct action during an emergency is critical to mitigating harm. All personnel working with this compound must be familiar with these procedures and the location of emergency equipment (safety shower, eyewash station, spill kit).
Emergency Response Workflow
Caption: Emergency response workflow for an exposure or spill incident.
First Aid Measures
-
Skin Contact: Immediately remove all contaminated clothing and shoes.[11] Flush the affected area with copious amounts of water for at least 15 minutes, using a safety shower if the area of contact is large.[11] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a directed stream of water from an eyewash station for at least 15 minutes, holding the eyelids open to ensure complete rinsing of all surfaces.[4][12] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air at once.[13][14] If breathing is difficult or has stopped, trained personnel should provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[4] If the person is conscious, rinse their mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[15]
Spill Response
For any spill, the priority is personnel safety.
-
Alert & Evacuate: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or outside of a fume hood.[16]
-
Contain: If trained and safe to do so, contain the spill by creating a dike around it with an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial spill absorbent.
-
Collect: Once absorbed, carefully sweep or scoop the material into a labeled, sealable container for hazardous waste disposal.[17]
-
Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution, followed by soap and water.
-
Report: Report all spills to your institution's Environmental Health & Safety (EH&S) department.
References
-
Angene Chemical. (2024). Safety Data Sheet for 4-(bromomethyl)cyclopentene. Retrieved from [Link]
-
BromAid. (n.d.). Guidance at the Scene of an Incident. Retrieved from [Link]
-
ACTenviro. (2024). How To Effectively Handle and Manage Corrosive Chemicals. Retrieved from [Link]
-
Chemscape Safety Technologies. (2023). How to Safely Handle & Store Corrosive Substances. Retrieved from [Link]
-
KAUST Health & Safety. (n.d.). Working with Corrosives Guideline. Retrieved from [Link]
-
GOV.UK. (n.d.). Bromine: incident management. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Bromomethyl)-3,5-dimethyl-1,2-oxazole. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Toronto Environmental Health and Safety. (n.d.). Handling Procedures for Corrosive Materials. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2024). Bromine | Chemical Emergencies. Retrieved from [Link]
-
GOV.UK. (n.d.). Incident management: brominated flame retardants. Retrieved from [Link]
-
European Chemicals Agency. (2024). ECHA raises environmental concerns over certain aromatic brominated flame retardants. Retrieved from [Link]
-
ResearchGate. (n.d.). 4-Bromomethyl-2-chlorooxazole — A Versatile Oxazole Cross-Coupling Unit for the Synthesis of 2,4-Disubstituted Oxazoles. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
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Technical Guide: Solubility Profile & Handling of 4-Bromomethyl-oxazole Hydrobromide
This technical guide details the solubility profile, stability, and handling protocols for 4-Bromomethyl-oxazole hydrobromide (CAS: 1427195-15-0). It is designed for researchers utilizing this compound as an electrophilic building block in medicinal chemistry and organic synthesis.
Executive Summary
This compound is a bifunctional heterocyclic intermediate containing a reactive alkyl bromide (electrophile) and an oxazole core. As a hydrobromide salt, it exhibits distinct solubility behavior compared to its free-base counterparts: it is highly soluble in polar protic and aprotic solvents but virtually insoluble in non-polar organic media.
Critical Constraint: The bromomethyl moiety is highly susceptible to hydrolysis and solvolysis. While the salt form stabilizes the molecule during storage, dissolution in nucleophilic solvents (water, methanol, ethanol) accelerates degradation. This guide prioritizes solubility-stability trade-offs to ensure experimental success.
Physicochemical Profile & Solubility Landscape
The Ionic vs. Lipophilic Balance
The compound exists as an ionic lattice in its solid state (
-
Cation: Protonated oxazole (Polar, H-bond donor).
-
Anion: Bromide (
).[1]
Solubility Matrix
The following table categorizes solvent compatibility based on dielectric constant (
| Solvent Class | Representative Solvents | Solubility Rating | Stability Risk | Technical Recommendation |
| Polar Aprotic | DMSO, DMF, NMP | High (>100 mg/mL) | Low | Preferred. Ideal for stock solutions and nucleophilic substitutions ( |
| Polar Protic | Methanol, Ethanol | High (>50 mg/mL) | High | Transient Use Only. Risk of solvolysis to form methyl/ethyl ethers. Use only if reaction is faster than solvolysis. |
| Aqueous | Water, Buffers | High | Critical | Avoid for Storage. Rapid hydrolysis to 4-(hydroxymethyl)oxazole. Use only for immediate aqueous workups. |
| Mod. Polar | Acetonitrile (MeCN) | Moderate | Low | Good compromise for reactions requiring non-nucleophilic media. Heating may be required. |
| Halogenated | DCM, Chloroform | Low/Insoluble | Low | Insoluble as HBr salt. Must free-base to dissolve (see Protocol 3). |
| Non-Polar | Toluene, Hexanes, Et2O | Insoluble | N/A | Antisolvents. Use these to precipitate the product or wash away impurities. |
Reactivity & Stability Mechanisms
Understanding the degradation pathways is essential for solvent selection. The graph below illustrates the competing pathways when the compound is in solution.
Figure 1: Stability and reactivity pathways. Red paths indicate degradation; the green path indicates the desired synthetic outcome.
Experimental Methodologies
Protocol 1: Solubility Screening (Visual Method)
Use this protocol to verify solubility for a specific batch, as impurities can affect dissolution.
-
Preparation: Weigh 10 mg of this compound into a 1.5 mL clear HPLC vial.
-
Solvent Addition: Add 100 µL of the target solvent (starting concentration: 100 mg/mL).
-
Observation: Vortex for 30 seconds.
-
Quantitation (Optional): If precise data is needed, filter the saturated solution, dilute 1:100 in MeCN, and analyze via HPLC-UV (254 nm).
Protocol 2: In-Situ Free-Basing (For Non-Polar Reactions)
Since the HBr salt is insoluble in DCM/THF, use this workflow to generate the reactive free base for reactions in these solvents.
-
Partition: Suspend the HBr salt in Dichloromethane (DCM) (approx. 10 mL/g).
-
Neutralization: Add an equimolar amount of saturated aqueous NaHCO3 or 5% Na2CO3 .
-
Note: Avoid strong bases (NaOH) to prevent hydrolysis of the bromide.
-
-
Extraction: Shake vigorously. The solid will dissolve as the free base partitions into the DCM layer.
-
Drying: Separate the organic layer, dry over anhydrous
, and filter. -
Usage: Use the DCM solution immediately . Do not concentrate to dryness if possible, as the concentrated free base is unstable and prone to polymerization.
Protocol 3: General Alkylation Workflow (Salt Method)
Recommended for reactions tolerant of polar solvents.
Figure 2: Standard workflow for utilizing the HBr salt directly in alkylation reactions.
Application Context: Solvent Selection Guide
| Application | Recommended Solvent | Rationale |
| Amine Alkylation | DMF or MeCN | High solubility of salt; DMF promotes |
| Suzuki Coupling | Toluene/Water (Biphasic) | Standard biphasic conditions allow the salt to dissolve in the aqueous interface or react as the free base. |
| Storage | Solid State (Freezer) | Do not store in solution. If necessary, store in anhydrous DMSO at -20°C for <24h. |
| HPLC Analysis | Water/MeCN (0.1% TFA) | Acidic mobile phase prevents hydrolysis during the run. |
Safety & Handling
-
Corrosivity: The hydrobromide salt releases HBr upon contact with moisture/mucous membranes. Handle in a fume hood.
-
Lachrymator: Like many benzyl-type bromides, this compound is a potent lachrymator (tear gas agent). Wear airtight goggles.
-
Vesicant: Alkylating agents can cause severe skin burns and DNA damage. Double-glove (Nitrile) is mandatory.
References
-
Sigma-Aldrich. this compound Product Sheet. Available at:
-
PubChem. 4-(Bromomethyl)oxazole hydrobromide Compound Summary. National Library of Medicine. Available at:
-
BenchChem. Application Notes for the Synthesis of Oxaprozin via 2-Bromomethyl-4,5-diphenyl-oxazole. Available at:
-
Beilstein J. Org. Chem. Continuous multistep synthesis of 2-(azidomethyl)oxazoles. 2018, 14, 361–367. Available at:
Sources
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- 4. Oxazole CAS#: 288-42-6 [m.chemicalbook.com]
- 5. Oxazole | 288-42-6 [chemicalbook.com]
- 6. 288-42-6 CAS MSDS (Oxazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Oxazole | 288-42-6 [chemicalbook.com]
The Architectonics of Oxazoles: From Hantzsch’s Hypothesis to High-Fidelity Therapeutics
[1]
Executive Summary: The 1,3-Azole Paradigm
The oxazole ring—a five-membered heterocycle containing oxygen and nitrogen at the 1 and 3 positions—represents a cornerstone of modern medicinal chemistry.[1][2][3] Unlike its more basic imidazole counterpart (pKa ~7.0), oxazole is a weak base (conjugate acid pKa ~0.8), rendering it a unique bioisostere for carbonyl-containing functionalities such as esters and amides. This guide dissects the technical evolution of substituted oxazoles, moving from 19th-century theoretical foundations to contemporary C-H activation methodologies, providing actionable protocols for the bench scientist.
Historical Genesis: The 60-Year Gap
The history of the oxazole is defined by a distinct lag between its conceptualization and its isolation.
-
1887 (The Naming): The term "oxazole" was coined by Arthur Hantzsch , who predicted the existence of the ring system while working on thiazoles. However, he could not synthesize the parent compound.
-
1896 (The First Derivative): Emil Fischer achieved the first synthesis of a substituted oxazole derivative, validating the ring's stability.
-
1909-1910 (The Classical Route): Sir Robert Robinson and Siegmund Gabriel independently developed the cyclodehydration of 2-acylaminoketones, establishing the first reliable synthetic route (Robinson-Gabriel Synthesis).[4]
-
1947 (The Parent Ring): It was not until John Cornforth (Nobel Laureate) successfully synthesized the parent unsubstituted oxazole that the field fully matured, opening the door to systematic functionalization.
Synthetic Methodologies: Classical to Modern
The Robinson-Gabriel Cyclodehydration
This classical method remains the industrial standard for generating 2,5-disubstituted oxazoles.[4] It proceeds via the cyclodehydration of 2-acylamino-ketones using stoichiometric dehydrating agents like
Mechanism Visualization:
Figure 1: Mechanistic pathway of the Robinson-Gabriel Synthesis, highlighting the critical cyclodehydration step.[4]
The Van Leusen Reaction (1972)
A paradigm shift occurred with the introduction of TosMIC (Toluenesulfonylmethyl isocyanide) by Van Leusen.[5] This method allows for the synthesis of 5-substituted oxazoles directly from aldehydes and is unique because the C2 carbon originates from the isocyanide, while the C4 and C5 carbons come from the aldehyde and the methylene of TosMIC, respectively.
Mechanism Visualization:
Figure 2: The Van Leusen [3+2] cycloaddition mechanism utilizing TosMIC as a C1N1 synthon.[4]
Technical Deep Dive: Experimental Protocols
Protocol A: Robinson-Gabriel Synthesis of 2,5-Diphenyloxazole
Objective: Synthesis of a highly conjugated scaffold suitable for scintillation counting or medicinal chemistry.[4]
Reagents:
-
2-Benzamidoacetophenone (10.0 mmol)[4]
-
Phosphorus Oxychloride (
) (30.0 mmol)[4] -
Toluene (anhydrous, 50 mL)
Workflow:
-
Setup: Charge a flame-dried round-bottom flask with 2-benzamidoacetophenone (2.39 g) and anhydrous toluene (50 mL).
-
Addition: Add
(2.8 mL) dropwise at room temperature under an inert atmosphere ( ). -
Reflux: Heat the mixture to reflux (
) for 4 hours. Monitor consumption of starting material via TLC (30% EtOAc/Hexanes). -
Quench: Cool to
and carefully quench with saturated solution until pH ~8. Caution: Exothermic. -
Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Recrystallize from ethanol to yield white needles.
Protocol B: Van Leusen Synthesis of 5-Phenyloxazole
Objective: Rapid assembly of a 5-monosubstituted oxazole from an aldehyde.[4]
Reagents:
-
Benzaldehyde (10.0 mmol)[4]
-
TosMIC (10.0 mmol)[4]
-
Potassium Carbonate (
) (12.0 mmol)[4] -
Methanol (dry, 40 mL)
Workflow:
-
Mixing: Dissolve benzaldehyde (1.06 g) and TosMIC (1.95 g) in dry methanol (40 mL).
-
Base Addition: Add anhydrous
(1.66 g) in one portion. -
Reaction: Reflux the suspension for 3-5 hours. The mixture will turn homogeneous and then precipitate the product or salts.
-
Workup: Remove solvent under reduced pressure. Resuspend residue in water (50 mL) and extract with DCM (3 x 30 mL).
-
Purification: Flash chromatography (Silica, 10-20% EtOAc/Hexanes).
-
Expected Yield: 75-85%[4]
-
Note: The elimination of p-toluenesulfinic acid is the driving force.
-
Pharmacological Renaissance & Data Summary[1]
The oxazole ring functions as a critical bioisostere. Its ability to mimic the spatial and electronic properties of peptide bonds (amide) and esters without susceptibility to hydrolytic cleavage makes it invaluable in drug design.
Key Therapeutic Agents
| Drug Name | Indication | Mechanism of Action | Oxazole Role |
| Oxaprozin | NSAID | COX-2 Inhibition | 4,5-Diphenyl scaffold provides lipophilicity and receptor fit.[4] |
| Aleglitazar | Diabetes (T2) | PPAR | 5-methyl-2-phenyl-oxazole acts as a lipophilic linker.[4] |
| Mubritinib | Oncology | Tyrosine Kinase Inhibitor | Oxazole ring facilitates H-bonding in the ATP binding pocket.[4] |
| Hennoxazole A | Antiviral | Natural Product | Poly-oxazole chain mimics peptide backbone.[4] |
Comparative Synthetic Metrics
| Method | Target Substitution | Key Reagents | Atom Economy | Scalability |
| Robinson-Gabriel | 2,5-Disubstituted | Low (Loss of | High (Industrial) | |
| Van Leusen | 5-Substituted | Aldehyde, TosMIC, Base | Moderate (Loss of | Moderate |
| Cornforth | 4-Carbonyl | Nitrile Ylide (Thermal) | High | Low |
| C-H Activation | Variable | Pd/Cu Catalyst, Aryl Halide | High (Direct Coupling) | High (Modern) |
Future Outlook: Late-Stage Functionalization
The frontier of oxazole chemistry lies in C-H activation . Rather than building the ring from acyclic precursors, modern medicinal chemistry focuses on direct arylation of the oxazole C2 or C5 positions using Pd(0) or Cu(II) catalysis. This allows for "divergent synthesis"—creating libraries of drug candidates from a single oxazole core.
References
-
Hantzsch, A. (1887).[6] Ueber die Synthese des Thiazols und seiner Derivate. Berichte der deutschen chemischen Gesellschaft. Link
-
Fischer, E. (1896). Synthese von Oxazol-Derivaten. Berichte der deutschen chemischen Gesellschaft. Link[4]
-
Robinson, R. (1909). LXXXIII.—The synthesis of oxazoles from acetamide and acetophenone. Journal of the Chemical Society, Transactions. Link
-
Cornforth, J. W. (1947). Synthesis of Oxazole. Nature. Link[4]
-
Van Leusen, A. M., et al. (1972). Chemistry of sulfonylmethyl isocyanides. XII. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon-heteroatom double bonds.[4] Synthesis of 1,3-oxazoles and 1,3-thiazoles. Tetrahedron Letters. Link
-
PubChem. (2025).[7] Oxaprozin: Compound Summary. National Library of Medicine. Link
-
BenchChem. (2025). Application Notes and Protocols: Synthesis of 4-Methyl-5-phenyloxazole Derivatives. Link[4]
-
Organic Chemistry Portal. (2025). Van Leusen Oxazole Synthesis. Link
Sources
- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Aleglitazar | C24H23NO5S | CID 10274777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Oxaprozin | C18H15NO3 | CID 4614 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: The Role of Hydrobromide Salts in Compound Stability
Executive Summary
In the hierarchy of pharmaceutical salt selection, the hydrochloride (HCl) salt is the default "first-pass" choice due to its physiological acceptability and history of success. However, when HCl salts fail—yielding hygroscopic solids, oils, or unstable polymorphs—the hydrobromide (HBr) salt emerges as the critical "rescue" candidate.
This guide analyzes the physicochemical role of hydrobromide salts in enhancing the stability of basic drug substances. It details the mechanistic advantages of the bromide counter-ion, specifically its impact on crystal lattice energy, hygroscopicity reduction, and thermal stability. Furthermore, it addresses the critical regulatory imperative of controlling genotoxic alkyl bromide impurities, providing a validated workflow for researchers to leverage HBr salts safely and effectively.
Physicochemical Fundamentals: The HBr Advantage
The stability conferred by a hydrobromide salt is not accidental; it is a function of the bromide ion’s specific ionic radius and the acidity of HBr relative to the drug base.
The pKa Delta and Salt Formation
Hydrobromic acid is a strong acid (pKa ≈ -9), slightly stronger than hydrochloric acid (pKa ≈ -6 to -7). For a stable salt to form, the difference between the pKa of the base (drug) and the acid (counter-ion) must generally be
-
Implication: HBr can protonate very weak bases that might form loose complexes or unstable salts with weaker acids (e.g., tartaric or fumaric acid). This ensures a tight proton transfer and a stable ionic bond in the solid state.
The Ionic Radius and Lattice Packing
The bromide ion (
-
Lattice Energy: If an HCl salt forms a crystal lattice with large voids (leading to solvent inclusion or hygroscopicity), the larger bromide ion can often fill these voids more efficiently, increasing the packing density and lattice energy.
-
Melting Point: Higher lattice energy correlates with a higher melting point, which is a proxy for thermal stability. In cases like Cabozantinib , the HBr salt demonstrated a melting point 40°C higher than the malate salt, directly translating to superior solid-state stability.[3]
Strategic Selection: The "Rescue Salt" Decision Tree
The following decision logic illustrates when to deploy HBr during the salt screening phase.
Figure 1: Strategic decision tree for selecting Hydrobromide salts when Hydrochloride fails, with integrated genotoxicity risk assessment.
Mechanisms of Stability Enhancement
Hygroscopicity Reduction
Hygroscopicity is a leading cause of chemical degradation (hydrolysis) and physical instability (deliquescence).
-
Mechanism: The HBr salt often forms a non-isostructural polymorph compared to HCl. If the HCl salt crystallizes in a channel hydrate structure that readily absorbs water, the HBr salt may crystallize in a dense, anhydrous packing arrangement that repels moisture.
-
Data Point: In the development of Eletriptan , the hydrobromide salt was selected to ensure a stable, crystalline form that met shelf-life requirements, avoiding the hydration issues seen with other counter-ions.
Thermal and Photo-Stability
HBr salts frequently exhibit high melting points, which restricts molecular mobility in the solid state. Reduced mobility slows down degradation reactions such as oxidation or dimerization.
-
Case Study: Citalopram Hydrobromide
-
Observation: Citalopram HBr shows exceptional stability under thermal stress (105°C) and photolytic stress.
-
Data: Forced degradation studies reveal <0.5% degradation after 72 hours of thermal stress, significantly outperforming less stable salt forms.
-
Comparison: HBr vs. HCl vs. Mesylate
| Feature | Hydrochloride (HCl) | Hydrobromide (HBr) | Mesylate |
| Acid Strength (pKa) | ~ -6 | ~ -9 (Stronger) | ~ -2 |
| Counter-ion Radius | 1.81 Å | 1.96 Å | Large, organic |
| Lattice Energy | High | High (often higher than HCl) | Moderate |
| Hygroscopicity Risk | Moderate to High | Low to Moderate | High |
| Genotoxicity Risk | Low | High (if alcohols used) | Low (unless esters form) |
Critical Safety Protocol: Managing Alkyl Bromides
The primary regulatory hurdle for HBr salts is the potential formation of Alkyl Bromides (e.g., Methyl Bromide, Ethyl Bromide). These are potent alkylating agents and known genotoxins (ICH M7 Class 1).
The Reaction Pathway
If the salt formation or crystallization step involves an alcohol (methanol, ethanol) and excess HBr, the following reaction can occur:
Mitigation Workflow
To ensure scientific integrity and patient safety, the following protocol is mandatory when developing HBr salts:
-
Solvent Selection: Prioritize non-alcoholic solvents for the final salt formation step (e.g., Acetone, Ethyl Acetate, Isopropyl Acetate).
-
Scavenging: If alcohol is unavoidable, ensure stoichiometric control of HBr (avoid excess) or use water washes to remove residual acid immediately.
-
Analytical Control: Develop a GC-MS headspace method to quantify alkyl bromides with a Limit of Quantitation (LOQ) below the Threshold of Toxicological Concern (TTC).
Figure 2: Risk mitigation workflow for Alkyl Bromide impurities in HBr salt manufacturing.
Experimental Protocol: Salt Screening & Stability
Objective: To validate the superiority of HBr over HCl for a specific candidate.
Phase 1: Micro-Scale Screen
-
Preparation: Dissolve 50 mg of free base in 500 µL of solvent (e.g., Acetone).
-
Acid Addition: Add 1.05 equivalents of 48% HBr (aq) or HBr in Acetic Acid.
-
Crystallization: Cycle temperature (5°C to 40°C) for 24 hours to encourage crystal growth.
-
Comparison: Run parallel HCl screen.
Phase 2: Stress Testing (The "Torture Test")
Subject the isolated HBr and HCl salts to the following conditions to prove stability:
| Stress Condition | Duration | Endpoint Analysis | Success Criteria |
| 40°C / 75% RH | 4 Weeks | XRPD, HPLC | No form change, <0.5% impurities |
| 60°C (Dry) | 2 Weeks | HPLC (Chemical Stability) | <0.2% degradation |
| Light (1.2M Lux) | 1 Cycle | HPLC (Photostability) | <0.5% degradation |
| DVS (Sorption) | 0-90% RH | Gravimetric | <2% mass gain (non-hygroscopic) |
References
- Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The definitive text on salt selection criteria and pKa rules).
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Link
-
Ramesh, S., et al. (2025). Salt formation of cabozantinib with hydrochloric and hydrobromic acids – influence on the in vitro dissolution behavior. CrystEngComm. Link
-
Elder, D. P., et al. (2010).[4] Genotoxic impurities in pharmaceutical salts: Strategies for the minimization of alkyl sulfonates and alkyl halides. Journal of Pharmaceutical Sciences. (Key guidance on the alkyl bromide risk).
-
FDA Center for Drug Evaluation and Research. (2010). Chemistry Review: Dextromethorphan Hydrobromide. Link
- Seshiah, K. R., et al. (2009). A stability-indicating LC method for citalopram hydrobromide. TSI Journals.
Sources
- 1. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salt Selection | Basicmedical Key [basicmedicalkey.com]
- 3. Salt formation of cabozantinib with hydrochloric and hydrobromic acids – influence on the in vitro dissolution behavior and food effect - CrystEngComm (RSC Publishing) DOI:10.1039/D4CE01278J [pubs.rsc.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
Methodological & Application
A Researcher's Guide to the Scale-Up Synthesis of 4-Substituted Oxazoles: From Bench to Batch
An Application Note and Protocol Guide
Prepared by a Senior Application Scientist
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the strategies and protocols for the scale-up synthesis of 4-substituted oxazoles. Moving from milligram-scale laboratory synthesis to multi-gram or kilogram production presents significant challenges. This document offers in-depth insights into established synthetic methodologies, process optimization, and practical, field-proven protocols to ensure a successful and efficient scale-up campaign.
The Strategic Importance of 4-Substituted Oxazoles in Drug Discovery
The oxazole motif is a cornerstone in medicinal chemistry, appearing in a multitude of biologically active compounds and approved pharmaceuticals. Its unique electronic properties and ability to act as a bioisosteric replacement for amide and ester functionalities make it a privileged scaffold. Specifically, 4-substituted oxazoles are key building blocks in the synthesis of various therapeutic agents, including anti-inflammatory drugs, kinase inhibitors, and antibiotics. The successful and scalable synthesis of these intermediates is therefore a critical step in the drug development pipeline.
However, transitioning a small-scale synthesis of a 4-substituted oxazole to a larger scale is not merely a matter of increasing reagent quantities. Issues such as reaction exotherms, mass transfer limitations, reagent stability, and downstream processing, including purification, become paramount. This guide will navigate these complexities, providing a robust framework for process development.
Foundational Synthetic Strategies for 4-Substituted Oxazoles
Several synthetic routes to 4-substituted oxazoles have been established. The choice of a particular method for scale-up depends on factors such as the availability and cost of starting materials, functional group tolerance, reaction robustness, and the impurity profile of the final product.
The Robinson-Gabriel Synthesis and Its Modern Variants
The Robinson-Gabriel synthesis is a classic and reliable method for the formation of oxazoles, involving the cyclodehydration of an α-acylamino ketone.
Mechanism and Core Principles: The reaction proceeds through the intramolecular cyclization of the enol form of the α-acylamino ketone, followed by dehydration to yield the oxazole ring. The choice of dehydrating agent is critical for the success of the reaction, with common reagents including concentrated sulfuric acid, phosphorus pentoxide, and polyphosphoric acid.
Scale-Up Considerations:
-
Reagent Handling: Strong acids like concentrated H₂SO₄ require careful handling and addition at larger scales to control the exotherm.
-
Temperature Control: The reaction is often conducted at elevated temperatures, necessitating a reactor with precise temperature control to avoid side reactions and ensure consistent product quality.
-
Work-up: Quenching of the strong acid reaction mixture is highly exothermic and must be performed with caution, often involving slow addition to a cooled base solution.
Modern Modifications: To circumvent the harsh conditions of the classical Robinson-Gabriel synthesis, milder and more efficient protocols have been developed. One notable example is the use of the Burgess reagent, which allows the reaction to proceed under neutral conditions and at lower temperatures, broadening the substrate scope to include acid-sensitive functional groups.
Figure 2: Catalytic Cycle of the van Leusen Reaction.
Metal-Catalyzed Cyclization Strategies
Modern synthetic organic chemistry has seen the emergence of powerful metal-catalyzed methods for the construction of heterocyclic rings, including oxazoles. Copper and palladium-catalyzed reactions are particularly noteworthy for their high efficiency and functional group tolerance.
Key Features for Scale-Up:
-
Catalyst Loading: A significant advantage of these methods is the low catalyst loading typically required, which can be economically beneficial at scale. However, the cost of the metal catalyst and ligands must be considered.
-
Catalyst Lifetime and Removal: Catalyst deactivation and removal from the final product are critical considerations in a process setting. The development of robust catalysts and efficient purification methods is an active area of research.
-
Substrate Scope: Metal-catalyzed reactions often exhibit a broad substrate scope, allowing for the synthesis of a diverse range of 4-substituted oxazoles that may not be accessible through classical methods.
Figure 3: General Workflow for Metal-Catalyzed Oxazole Synthesis.
Critical Process Development and Scale-Up Parameters
Successful scale-up requires meticulous attention to detail and a thorough understanding of the reaction parameters.
Strategic Reagent Selection and Stoichiometry
The choice of reagents extends beyond the core reactants to include solvents, bases, and catalysts. For large-scale synthesis, factors such as cost, availability, safety, and environmental impact are paramount.
| Parameter | Bench-Scale Consideration | Scale-Up Consideration | Rationale |
| Starting Materials | High purity, readily available from catalogs. | Sourcing from bulk suppliers, consistent quality. | Cost and supply chain reliability are critical for manufacturing. |
| Solvents | Wide variety, often high purity grades. | Limited selection based on safety, cost, and ease of removal. | Large volumes of solvent have significant cost and disposal implications. |
| Reagent Stoichiometry | Often used in excess to drive reaction to completion. | Optimized to minimize excess, reducing cost and simplifying purification. | Excess reagents can lead to byproduct formation and complicate downstream processing. |
Table 1: Comparison of Reagent Considerations for Bench vs. Scale-Up Synthesis.
Optimizing Reaction Conditions for Robustness
Direct translation of bench-scale reaction conditions to a large reactor is rarely successful. The following parameters must be carefully optimized:
-
Temperature Control: Large reaction volumes have a smaller surface area-to-volume ratio, making heat dissipation more challenging. Exothermic reactions require careful monitoring and a robust cooling system.
-
Mixing: Inefficient mixing in a large reactor can lead to localized "hot spots" and concentration gradients, resulting in inconsistent product quality and increased byproduct formation. The choice of impeller and agitation speed is critical.
-
Addition Rates: The rate of reagent addition, particularly for highly reactive or exothermic steps, must be carefully controlled to maintain a safe and consistent reaction profile.
Downstream Processing: From Crude to Pure Product
Purification is often the bottleneck in a scale-up campaign. While chromatography is a powerful tool in the research lab, it is often not economically viable for large-scale production.
| Common Issue | Potential Cause | Troubleshooting Strategy |
| Low Yield | Incomplete reaction, side reactions, product decomposition. | Optimize reaction time and temperature; investigate alternative reagents or catalysts. |
| High Impurity Levels | Sub-optimal stoichiometry, poor temperature control. | Re-optimize stoichiometry; improve reactor mixing and temperature control. |
| Difficult Purification | Product is an oil, impurities co-elute or co-crystallize. | Screen for suitable crystallization solvents; consider a salt screen or derivatization. |
Table 2: Troubleshooting Common Issues in the Scale-Up of Oxazole Synthesis.
Detailed Experimental Protocols for Scale-Up
The following protocols are provided as a starting point and should be optimized for the specific substrate and equipment used.
Protocol 1: Multi-Gram Synthesis of 4-Phenyl-2-methyloxazole via a Modified Robinson-Gabriel Approach
Materials:
-
2-Aminoacetophenone hydrochloride (1.0 eq)
-
Acetic anhydride (1.5 eq)
-
Pyridine (2.0 eq)
-
Toluene
-
Burgess Reagent (1.2 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
N-Acetylation: To a stirred suspension of 2-aminoacetophenone hydrochloride in toluene, add pyridine at room temperature. Cool the mixture to 0 °C and add acetic anhydride dropwise, maintaining the internal temperature below 10 °C. Allow the reaction to warm to room temperature and stir for 2 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Work-up 1: Quench the reaction by the slow addition of water. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to obtain the crude α-acylamino ketone.
-
Cyclodehydration: Dissolve the crude intermediate in DCM. Add the Burgess reagent portion-wise at room temperature. Stir the reaction for 4-6 hours, monitoring by TLC/LC-MS.
-
Work-up 2: Upon completion, quench the reaction with saturated aqueous NaHCO₃. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purification: The crude product can be purified by crystallization from a suitable solvent system (e.g., ethanol/water) or by flash chromatography on silica gel.
Safety: Acetic anhydride and pyridine are corrosive and should be handled in a fume hood. The Burgess reagent is moisture-sensitive.
Protocol 2: One-Pot Synthesis of 4-Ethyl-oxazole via the van Leusen Reaction
Materials:
-
Propionaldehyde (1.0 eq)
-
Tosylmethyl isocyanide (TosMIC) (1.05 eq)
-
Potassium carbonate (K₂CO₃), anhydrous and finely powdered (2.0 eq)
-
Methanol
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of propionaldehyde in methanol, add TosMIC at room temperature.
-
Base Addition: Add the powdered K₂CO₃ portion-wise to the stirred solution. An exotherm may be observed.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours, or until complete as determined by GC-MS or LC-MS.
-
Work-up: Filter the reaction mixture to remove the inorganic salts and wash the filter cake with methanol. Concentrate the filtrate under reduced pressure.
-
Extraction: Redissolve the residue in DCM and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: The crude product can be purified by distillation under reduced pressure or by flash chromatography.
Safety: TosMIC is a lachrymator. Propionaldehyde is volatile and flammable. All operations should be conducted in a well-ventilated fume hood.
Concluding Remarks and Future Outlook
The successful scale-up of 4-substituted oxazole synthesis is a multi-faceted challenge that requires a deep understanding of chemical principles and process engineering. The choice of synthetic route should be guided by a thorough evaluation of factors such as cost, safety, and environmental impact. The Robinson-Gabriel and van Leusen reactions remain workhorse methods, while modern metal-catalyzed approaches offer exciting opportunities for accessing novel and complex oxazole derivatives. As the demand for these valuable building blocks continues to grow, the development of even more efficient, sustainable, and scalable synthetic methodologies will be a key area of focus for the chemical and pharmaceutical industries.
References
-
Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons. [Link]
-
Van Leusen, A. M., Hoogenboom, B. E., & Siderius, H. (1972). A new and simple synthesis of oxazoles from aldehydes. Tetrahedron Letters, 13(23), 2369-2372. [Link]
-
Wipf, P., & Miller, C. P. (1993). A new synthesis of oxazoles and thiazoles. The Journal of Organic Chemistry, 58(14), 3604-3606. [Link]
- Stradi, R., & Pocar, D. (1971). The reaction of tosylmethyl isocyanide with aldehydes. A new synthesis of 4-substituted oxazoles. Gazzetta Chimica Italiana, 101, 340.
-
Gannett, P. M., & Nagel, D. L. (1985). Synthesis of 4-substituted oxazoles. The Journal of Organic Chemistry, 50(26), 5652-5655. [Link]
-
Shafran, Y. M., Bakulev, V. A., & Mokrushin, V. S. (1989). Synthesis of oxazoles. Russian Chemical Reviews, 58(2), 148. [Link]
Mastering the Craft: A Guide to Protecting Group Strategies in Oxazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
The oxazole motif is a cornerstone in medicinal chemistry and natural product synthesis, prized for its unique electronic properties and its presence in a vast array of bioactive molecules. However, the construction of this valuable heterocycle is often complicated by the presence of reactive functional groups within the synthetic precursors. The judicious use of protecting groups is therefore not merely a tactical consideration but a strategic imperative for the successful synthesis of complex oxazole-containing targets.
This guide provides an in-depth exploration of protecting group strategies tailored for oxazole synthesis. Moving beyond a simple catalog of protecting groups, we delve into the causality behind experimental choices, offering field-proven insights and detailed protocols to empower researchers in this demanding area of synthetic chemistry.
The Strategic Imperative of Protection in Oxazole Synthesis
The synthesis of an oxazole ring, regardless of the chosen method (e.g., Robinson-Gabriel, Cornforth, van Leusen), involves specific reaction conditions that can be incompatible with common functional groups like amines, hydroxyls, and carboxylic acids. Protecting these functionalities is essential to prevent undesired side reactions, enhance yields, and ensure the regiochemical and stereochemical integrity of the final product. The ideal protecting group strategy is one that is robust enough to withstand the rigors of the synthetic sequence yet can be selectively removed under mild conditions without compromising the integrity of the newly formed oxazole ring.
A critical concept in this regard is orthogonality , the ability to deprotect one functional group in the presence of others.[1] This is paramount in the synthesis of complex molecules where multiple protecting groups are employed, allowing for a stepwise and controlled unmasking of reactive sites.
Protecting Amines: The Carbamate Armor
Amines are nucleophilic and basic, making their protection a frequent necessity in organic synthesis. In the context of oxazole synthesis, unprotected amines can interfere with cyclization precursors or react with reagents intended for other parts of the molecule. Carbamates are the most common and versatile choice for amine protection.[2]
The Ubiquitous Boc Group
The tert-butoxycarbonyl (Boc) group is a workhorse in organic synthesis due to its ease of installation, general stability to a wide range of non-acidic reagents, and straightforward removal under acidic conditions.[2]
Causality of Choice: The Boc group's steric bulk effectively shields the amine's nucleophilicity. Its acid lability stems from the formation of the stable tert-butyl cation upon cleavage.[2]
Protocol: Boc Protection of an Amino Alcohol
This protocol details the protection of an amino alcohol, a common precursor for oxazole synthesis.
-
Reagents: Amino alcohol (1.0 equiv), Di-tert-butyl dicarbonate (Boc)₂O (1.1 equiv), Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv), Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent.
-
Procedure:
-
Dissolve the amino alcohol in the chosen solvent.
-
Add the base (TEA or DIPEA).
-
Slowly add (Boc)₂O to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Deprotection: The Boc group is typically removed using strong acids like trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in an organic solvent.[3][4] It is crucial to note that while the oxazole ring is generally stable to acidic conditions, prolonged exposure to strong acids can lead to degradation. Therefore, deprotection should be carefully monitored.
Orthogonal Amine Protecting Groups
For more complex syntheses, other carbamate protecting groups offer orthogonal removal strategies:
-
Carboxybenzyl (Cbz): Removed by catalytic hydrogenation (e.g., H₂, Pd/C), which is a mild method compatible with many other functional groups.
-
9-Fluorenylmethoxycarbonyl (Fmoc): Cleaved under mild basic conditions (e.g., piperidine in DMF), providing an excellent orthogonal partner to the acid-labile Boc group.[5]
Protecting Hydroxyl Groups: The Silyl Ether Shield
Hydroxyl groups can act as nucleophiles or be sensitive to oxidizing or acidic conditions often employed in oxazole synthesis. Silyl ethers are the most widely used protecting groups for alcohols due to their ease of formation, tunable stability, and selective removal.[6]
The Robust TBDMS Group
The tert-butyldimethylsilyl (TBDMS or TBS) group is a popular choice for protecting primary and secondary alcohols. Its steric bulk confers significant stability towards a wide range of reaction conditions.[6][7]
Causality of Choice: The silicon-oxygen bond is strong, yet it can be selectively cleaved by fluoride ions due to the high affinity of fluorine for silicon. The steric hindrance of the tert-butyl group enhances its stability compared to smaller silyl ethers like trimethylsilyl (TMS).[6]
Protocol: TBDMS Protection of a Hydroxy Ketone
This protocol describes the protection of a hydroxyl group in a molecule that could serve as a precursor for a Robinson-Gabriel-type synthesis.
-
Reagents: Hydroxy ketone (1.0 equiv), tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 equiv), Imidazole or Triethylamine (2.5 equiv), Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent.
-
Procedure:
-
Dissolve the hydroxy ketone in the chosen solvent.
-
Add the base (imidazole or triethylamine).
-
Add TBDMSCl to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Deprotection: The TBDMS group is most commonly removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF) in THF, or hydrofluoric acid (HF) in pyridine.[7] These conditions are generally mild and compatible with the oxazole ring.
Comparative Stability of Silyl Ethers
The stability of silyl ethers can be tuned by varying the steric bulk of the alkyl substituents on the silicon atom. This allows for selective protection and deprotection.
| Protecting Group | Abbreviation | Relative Stability | Common Deprotection Conditions |
| Trimethylsilyl | TMS | 1 | Mild acid (e.g., acetic acid in THF/H₂O), K₂CO₃ in MeOH |
| Triethylsilyl | TES | 64 | Mild acid, TBAF |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | TBAF, HF-pyridine, CSA in MeOH |
| Triisopropylsilyl | TIPS | 700,000 | TBAF (slower than TBDMS), HF-pyridine |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | TBAF (very slow), HF-pyridine |
Protecting Carboxylic Acids: The Ester Veil
Carboxylic acids are acidic and can interfere with base-mediated reactions or be converted to other functional groups under certain conditions. Esterification is the most common method for their protection.[8]
The Simple Methyl Ester
The methyl ester is a straightforward and frequently used protecting group for carboxylic acids.
Causality of Choice: The methyl ester is relatively unreactive under neutral and mildly acidic or basic conditions. It can be formed easily and is stable to many synthetic transformations.
Protocol: Methyl Esterification of a Carboxylic Acid
-
Reagents: Carboxylic acid (1.0 equiv), Methanol (as solvent and reagent), Sulfuric acid (catalytic amount) or Thionyl chloride (SOCl₂).
-
Procedure (Acid-catalyzed):
-
Dissolve the carboxylic acid in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux until completion (monitored by TLC).
-
Cool the reaction and neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
-
Deprotection: Methyl esters are typically hydrolyzed under basic conditions using a hydroxide source like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent (e.g., THF, methanol).[9] Care must be taken as the oxazole ring can be susceptible to cleavage under harsh basic conditions.
Orthogonal Ester Protecting Groups
-
tert-Butyl Ester: Cleaved under acidic conditions (e.g., TFA in DCM), providing orthogonality to base-labile protecting groups.
-
Benzyl Ester: Removed by catalytic hydrogenation (H₂, Pd/C), offering a mild and neutral deprotection method.
Strategic Application in Oxazole Synthesis Methods
The choice of protecting group is intimately linked to the specific conditions of the planned oxazole synthesis.
Robinson-Gabriel Synthesis
This method involves the cyclodehydration of an α-acylamino ketone, often under strongly acidic conditions (e.g., concentrated sulfuric acid).[10] Therefore, acid-labile protecting groups like Boc and tert-butyl esters are generally not compatible with the classical Robinson-Gabriel synthesis. Base-stable protecting groups like Cbz and methyl esters are more suitable choices.
Caption: Van Leusen oxazole synthesis workflow.
Case Study: Orthogonal Strategy in the Total Synthesis of Ulapualide A
The total synthesis of the complex tris-oxazole macrolide (-)-ulapualide A provides an excellent example of a sophisticated orthogonal protecting group strategy. [11]The synthesis involved the use of N-Boc for amine protection and tert-butyl esters for carboxylic acid protection. These were strategically removed simultaneously in a later step of the synthesis. [11]This showcases how the careful selection of protecting groups with similar deprotection conditions can streamline a complex synthetic route.
Conclusion
The successful synthesis of oxazole-containing molecules is a testament to the power and elegance of modern synthetic organic chemistry. At the heart of this success lies the strategic and well-executed application of protecting groups. By understanding the interplay between the stability of different protecting groups and the specific conditions of various oxazole-forming reactions, researchers can navigate the complexities of their synthetic endeavors with greater confidence and efficiency. This guide serves as a foundational resource, encouraging a deeper, more strategic approach to the art and science of protecting group chemistry in the pursuit of novel oxazole-based therapeutics and natural products.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved February 3, 2026, from [Link]
-
Beilstein Journals. (2022, January 12). 1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Retrieved February 3, 2026, from [Link]
-
Chemistry LibreTexts. (2024, September 22). 17.8: Protection of Alcohols. Retrieved February 3, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved February 3, 2026, from [Link]
-
PubMed Central. (n.d.). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Retrieved February 3, 2026, from [Link]
-
American Chemical Society. (2026, January 21). Ring Constraint Strategy Enabled Cycloaddition of Oxazolones and Alkenes via Photoinduced Energy Transfer. Retrieved February 3, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved February 3, 2026, from [Link]
-
LookChem. (n.d.). Cas 33123-68-1,Oxazole-2-carboxylic acid. Retrieved February 3, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved February 3, 2026, from [Link]
- Google Patents. (n.d.). WO2000053589A1 - Process for preparing oxazole derivatives.
-
Journal of Chemical and Pharmaceutical Research. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Retrieved February 3, 2026, from [Link]
-
Indian Journal of Chemistry. (2006). A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Retrieved February 3, 2026, from [Link]
-
PubMed Central. (2020, March 31). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Retrieved February 3, 2026, from [Link]
-
Wikipedia. (n.d.). Robinson–Gabriel synthesis. Retrieved February 3, 2026, from [Link]
-
ACS Publications. (2025, March 5). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Retrieved February 3, 2026, from [Link]
-
National Institutes of Health. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved February 3, 2026, from [Link]
-
PubMed. (2008, April 21). Total synthesis of (-)-ulapualide A, a novel tris-oxazole macrolide from marine nudibranchs, based on some biosynthesis speculation. Retrieved February 3, 2026, from [Link]
-
ResearchGate. (n.d.). Predicted structure of a possible and active coelibactin zincophore.... Retrieved February 3, 2026, from [Link]
-
ResearchGate. (n.d.). Acid-labile protecting groups. Retrieved February 3, 2026, from [Link]
-
J&K Scientific LLC. (2025, December 9). Methyl-Ester Protection and Deprotection. Retrieved February 3, 2026, from [Link]
-
National Institutes of Health. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved February 3, 2026, from [Link]
-
PubMed Central. (n.d.). Structural Analysis of Cytochrome P450 105N1 Involved in the Biosynthesis of the Zincophore, Coelibactin. Retrieved February 3, 2026, from [Link]
-
ResearchGate. (2021, October 17). Synthetic approaches for oxazole derivatives: A review. Retrieved February 3, 2026, from [Link]
-
National Institutes of Health. (n.d.). Employing chemical synthesis to study the structure and function of colibactin, a “dark matter” metabolite. Retrieved February 3, 2026, from [Link]
-
ResearchGate. (2025, August 6). A Simple and Useful Synthetic Protocol for Selective Deprotection of tert‐Butyldimethylsilyl (TBS) Ethers. Retrieved February 3, 2026, from [Link]
-
ARKAT USA. (n.d.). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Retrieved February 3, 2026, from [Link]
-
Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis. Retrieved February 3, 2026, from [Link]
-
International Journal of Medical and Pharmaceutical Research. (n.d.). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. Retrieved February 3, 2026, from [Link]
-
PubMed Central. (n.d.). Exploratory N‐Protecting Group Manipulation for the Total Synthesis of Zwitterionic Shigella sonnei Oligosaccharides. Retrieved February 3, 2026, from [Link]
-
ResearchGate. (2025, August 7). Selective deprotection of TBDMS alkyl ethers in the presence of TIPS or TBDPS phenyl ethers by catalytic CuSO4·5H2O in methanol. Retrieved February 3, 2026, from [Link]
-
ResearchGate. (2021, October 17). Synthetic approaches for oxazole derivatives: A review. Retrieved February 3, 2026, from [Link]
-
YouTube. (2020, June 4). Protecting Groups for Peptide Synthesis. Retrieved February 3, 2026, from [Link]
Sources
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. creative-peptides.com [creative-peptides.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 8. Methyl Esters [organic-chemistry.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 11. Total synthesis of (-)-ulapualide A, a novel tris-oxazole macrolide from marine nudibranchs, based on some biosynthesis speculation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Purity Synthesis of Oxazole-Functionalized Fluorescent Probes
Abstract & Strategic Overview
The development of small-molecule fluorescent probes has shifted from simple staining agents to "smart" functional dyes capable of monitoring dynamic biological processes.[] 4-Bromomethyl-oxazole hydrobromide (CAS: 1060816-22-9, or analogous isomers) serves as a critical electrophilic building block in this domain.[] Its utility lies in the oxazole moiety , a 5-membered heterocycle that exhibits excellent stability, moderate electron-withdrawing character, and the ability to participate in hydrogen bonding or metal chelation.[]
This guide details the synthesis of oxazole-functionalized fluorophores, specifically focusing on "Turn-On" ether-linked probes and cationic organelle trackers .[] By leveraging the reactive bromomethyl group, researchers can append the oxazole functionality to hydroxyl- or amine-bearing fluorophores (e.g., Coumarins, Naphthalimides, Fluoresceins) via robust
Key Applications
-
Organelle Targeting: The oxazole ring, when coupled to cationic scaffolds, enhances mitochondrial or lysosomal specificity due to its lipophilic nature and capacity for protonation.[]
-
Metal Ion Sensing: Oxazole-containing ligands are effective chelators for
and , modulating fluorescence via Photoinduced Electron Transfer (PET). -
DNA/RNA Binding: Introduction of the oxazole unit into cyanine dye architectures to create minor-groove binders.[]
Chemical Basis & Mechanistic Logic[1]
The Reagent: this compound
Unlike its free base form, the hydrobromide salt offers enhanced shelf stability but requires careful stoichiometry management during synthesis.[]
-
Electrophile: The methylene carbon attached to the bromine is highly susceptible to nucleophilic attack.[]
-
Leaving Group: Bromide (
) is an excellent leaving group.[] -
Acidity: As an HBr salt, the reagent is acidic.[] Successful coupling requires at least 2 equivalents of base (one to neutralize the HBr, one to deprotonate the nucleophile).
Reaction Mechanism: Alkylation
The core transformation is a bimolecular nucleophilic substitution (
Critical Control Points:
-
Solvent Polarity: Polar aprotic solvents (DMF, DMSO, Acetonitrile) are required to dissolve the salt and stabilize the transition state.[]
-
Base Selection: An inorganic base like
or is preferred over amines to prevent quaternary ammonium salt formation (self-alkylation of the base).[] -
Temperature: Elevated temperatures (60–80°C) accelerate the reaction but must be balanced against the thermal stability of the fluorophore.
Experimental Protocol: Synthesis of Oxazole-Coumarin (OC-1) Probe
Target Molecule: 7-((oxazol-4-yl)methoxy)-2H-chromen-2-one (OC-1).[] Rationale: This protocol demonstrates the functionalization of 7-hydroxycoumarin (Umbelliferone). The resulting probe is a model for environment-sensitive fluorophores and potential metal sensors.[]
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[][2] | Role |
| 7-Hydroxycoumarin | 162.14 | 1.0 | Nucleophilic Fluorophore |
| 4-Bromomethyl-oxazole HBr | ~242.89* | 1.2 | Electrophilic Linker |
| Potassium Carbonate ( | 138.21 | 2.5 | Base (Anhydrous) |
| Potassium Iodide (KI) | 166.00 | 0.1 | Catalyst (Finkelstein) |
| DMF (Anhydrous) | - | Solvent | Reaction Medium |
*Note: MW depends on specific hydration/salt form; verify CoA.
Step-by-Step Methodology
Phase 1: Activation (Deprotonation)
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Add 7-Hydroxycoumarin (1.0 mmol, 162 mg) and anhydrous DMF (5 mL) . Stir until fully dissolved.
-
Base Addition: Add anhydrous
(2.5 mmol, 345 mg) . The solution may turn yellow, indicating phenolate formation.[] -
Stirring: Stir at Room Temperature (RT) for 15 minutes to ensure complete deprotonation.
Phase 2: Coupling Reaction
-
Reagent Prep: In a separate vial, dissolve 4-Bromomethyl-oxazole HBr (1.2 mmol, ~291 mg) in DMF (2 mL) .
-
Catalyst: Add a catalytic amount of KI (0.1 mmol, 16 mg) to the main reaction flask. Why? Iodide displaces bromide to form a more reactive alkyl iodide intermediate (
Finkelstein reaction).[] -
Addition: Dropwise add the oxazole solution to the coumarin mixture over 5 minutes.
-
Heating: Equip with a reflux condenser. Heat the system to 60°C under nitrogen atmosphere.
-
Monitoring: Monitor by TLC (Silica gel, 50% EtOAc/Hexanes).
-
Starting Material (
~0.4) should disappear. -
Product (
~0.6) will appear as a bright blue fluorescent spot under UV (365 nm). -
Time: Typically 2–4 hours.[]
-
Phase 3: Work-up & Purification
-
Quench: Cool reaction to RT and pour into Ice-Water (50 mL) . The product often precipitates as a white/off-white solid.[]
-
Extraction (if oil forms): Extract with Ethyl Acetate (3 x 20 mL) . Wash combined organics with Brine (2 x 20 mL) and Water (2 x 20 mL) to remove DMF.
-
Drying: Dry organic layer over anhydrous
, filter, and concentrate in vacuo. -
Flash Chromatography: Purify residue on silica gel.
-
Eluent: Gradient of Hexanes
40% EtOAc/Hexanes.[]
-
-
Final Form: Isolate the product as a white crystalline solid.
Visualization of Reaction Workflow
The following diagram illustrates the logical flow and critical decision nodes in the synthesis process.
Caption: Figure 1: Step-by-step synthetic workflow for Oxazole-Coumarin probe synthesis, highlighting critical checkpoints.
Mechanism of Action (Signaling Pathway)
Understanding how the synthesized probe functions is vital for application.[] Below is the mechanism for a generic Photoinduced Electron Transfer (PET) sensor, which this synthesis often yields (e.g., for metal sensing).
Caption: Figure 2: "Turn-On" Fluorescence Mechanism. The oxazole group modulates fluorescence via PET inhibition upon analyte binding.
Analytical Data & Quality Control
To ensure scientific integrity, the synthesized probe must meet the following criteria.
Expected Characterization Data
| Technique | Expected Signal / Observation | Interpretation |
| 1H NMR (DMSO-d6) | Oxazole | |
| 1H NMR (DMSO-d6) | O- | |
| 1H NMR (DMSO-d6) | Coumarin C3-H (confirming core integrity). | |
| HRMS (ESI+) | Confirm exact mass (Target | |
| Fluorescence | Typical Coumarin emission (Blue). |
Troubleshooting "Expert Tips"
-
Low Yield? Ensure the
is anhydrous.[] Water in DMF kills the alkylation efficiency by solvating the nucleophile too strongly or hydrolyzing the bromide. -
Dark Product? Overheating (>90°C) can cause decomposition of the oxazole ring or polymerization. Keep temp strictly at 60°C.
-
Lachrymator Warning: 4-Bromomethyl-oxazole is a potent lachrymator (tear gas effect).[] Always handle in a fume hood and quench glassware with dilute NaOH before removal.[]
References
-
Synthesis of Fluorescent Dipeptidomimetics: Hecht, S. M., et al. (2015).[][3] "Synthesis of fluorescent dipeptidomimetics and their ribosomal incorporation into green fluorescent protein." Bioorganic & Medicinal Chemistry Letters, 25(21), 4715-4718.[][4] [Link] (Validates the use of oxazole precursors in creating GFP-like chromophores).
-
Oxazole-Based Organelle Trackers: Ghosh, S., et al. (2017).[] "Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores." Scientific Reports, 7, 13456.[] [Link] (Establishes the utility of oxazole scaffolds for mitochondrial and lysosomal imaging).
Sources
Troubleshooting & Optimization
Technical Support: Optimization of sp³-Suzuki Coupling with 4-(Bromomethyl)oxazole·HBr
Executive Summary & Reagent Profile[1][2][3][4][5]
Welcome to the Technical Support Center. You are attempting a Suzuki-Miyaura cross-coupling using 4-(Bromomethyl)oxazole hydrobromide .
This is not a standard aryl-aryl coupling. You are dealing with three simultaneous challenges:
-
The Salt Factor: The Hydrobromide (HBr) counterion is highly acidic. If not neutralized correctly, it will protonate your ligand (killing the catalyst) or alter the pH enough to inhibit the transmetalation step.
-
The sp³ Center: You are coupling at an alkyl (methylene) carbon, not an aryl carbon. Standard conditions for aryl halides (e.g., Pd(PPh₃)₄/Na₂CO₃) often fail here due to slow oxidative addition and potential
-hydride elimination (though less likely with methyl, protodeboronation is a risk). -
The Oxazole Ring: The oxazole nitrogen is a Lewis base that can coordinate to Palladium, poisoning the catalyst if the ligand is not bulky enough to displace it.
This guide provides a high-yield protocol designed to bypass these specific failure modes.
Critical Pre-Reaction Protocols
The "Stoichiometry Trap"
The most common reason for 0% yield with this reagent is under-calculating the base.
-
Standard Suzuki: 1.0 eq Halide : 2.0 eq Base.
-
Your Reagent: 1.0 eq Halide·HBr consumes 1.0 eq of Base immediately for neutralization.
-
Correction: You must use 3.0 to 3.5 equivalents of base to ensure sufficient basicity for the boron activation step.
Ligand Selection (The "Engine")
For sp³-hybridized alkyl halides (even activated ones like hetero-benzylic positions), standard triphenylphosphine (PPh₃) is often insufficient.
-
Recommended: SPhos or XPhos . These Buchwald ligands are electron-rich (facilitating oxidative addition into the C-Br bond) and bulky (preventing Pd-N coordination with the oxazole).
-
Alternative: PCy₃ (Tricyclohexylphosphine) or Amphos .
Optimized Experimental Protocol
Scale: 1.0 mmol basis Reaction Type: sp³-sp² Cross-Coupling
| Component | Equiv. | Role |
| 4-(Bromomethyl)oxazole[1][2][3]·HBr | 1.0 | Electrophile (Keep dry/cold until use) |
| Boronic Acid / Pinacol Ester | 1.2 - 1.5 | Nucleophile (Excess required due to potential protodeboronation) |
| Pd(OAc)₂ | 0.05 (5 mol%) | Pre-catalyst |
| SPhos | 0.10 (10 mol%) | Ligand (2:1 L:M ratio) |
| K₃PO₄ (Anhydrous) | 3.5 | Base (3.0 eq is absolute minimum) |
| Solvent System | Toluene:Water (10:1) | Biphasic system often works best for these salts |
Step-by-Step Workflow
-
Catalyst Pre-complexation (Crucial):
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in the organic solvent (Toluene or Dioxane). Stir for 10-15 mins under Argon. The solution should turn from orange to yellow/pale, indicating active catalyst formation (
). -
Why? Dumping "naked" Pd into the acidic HBr salt mixture can deactivate it before the ligand binds.
-
-
Salt Neutralization:
-
In the main reaction vessel, add the 4-(Bromomethyl)oxazole·HBr, Boronic Acid, and finely powdered K₃PO₄.
-
Evacuate and backfill with Argon (x3).
-
Add the solvent (degassed). Stir for 5 minutes before adding the catalyst. This allows the base to neutralize the HBr in situ.
-
-
Reaction Initiation:
-
Inject the pre-complexed Catalyst/Ligand solution via syringe.
-
Heat to 80°C - 90°C .
-
Note: Do not exceed 100°C; oxazoles can be thermally sensitive in the presence of strong bases.
-
-
Workup:
-
Filter through a pad of Celite to remove Palladium black.
-
The oxazole nitrogen makes the product slightly polar; ensure your aqueous extraction pH is neutral to slightly basic (pH 8) to prevent protonation of the product during extraction.
-
Visualized Workflows
Workflow Diagram: Handling the HBr Salt
The following diagram illustrates the critical order of operations to prevent catalyst death.
Caption: Split-vial protocol ensures the Pd catalyst is not exposed to the acidic HBr salt before neutralization.
Troubleshooting & FAQs
Q: My yield is <10%. What happened?
Diagnostic: Check your base.[4]
If you used 2.0 equivalents of Carbonate (e.g., Na₂CO₃), you likely ended up with a pH ~7 reaction mixture after the HBr consumed half the base. The Suzuki reaction requires a basic environment to form the reactive boronate species
Q: I see the starting material disappearing, but no product forms.
Diagnostic: Decomposition of the alkyl bromide. (Hetero)benzyl halides are reactive.[5] If the reaction is too hot or the base is too strong (like NaOH or KOtBu), the bromide can hydrolyze to the alcohol (4-hydroxymethyl-oxazole) or polymerize. Fix: Lower temperature to 60°C. Ensure solvents are degassed to prevent oxidation.
Q: Can I free-base the reagent beforehand?
Answer: Yes, but with caution. You can partition the HBr salt between EtOAc and saturated NaHCO₃, separate the organic layer, dry, and concentrate.[6] However, the free base 4-(bromomethyl)oxazole is less stable than the salt and can degrade upon storage. Recommendation: If you free-base it, use it immediately. Do not store the free base.
Q: Why SPhos? Can I use dppf or PPh₃?
Answer:
-
PPh₃: Poor for alkyl halides. Oxidative addition is the rate-limiting step, and PPh₃ is not electron-rich enough to push Pd into the C(sp³)-Br bond efficiently.
-
dppf: Better, but SPhos/XPhos are superior for "tricky" couplings involving heterocycles because they form a specific "monoligated" Pd species that is highly active and sterically rejects the oxazole nitrogen coordination.
References
-
Suzuki-Miyaura Coupling of Alkyl Halides
-
Netherton, M. R., Dai, C., Neuschütz, K., & Fu, G. C. (2001).[7] Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens. Journal of the American Chemical Society, 123(41), 10099–10100.
-
-
Ligand Effects (SPhos/XPhos)
- Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A More General Method for the Palladium-Catalyzed Arylation of Heteroaryl Amines. Angewandte Chemie International Edition, 45(22), 3668–3672. (Demonstrates the utility of dialkylbiaryl phosphines with heterocycles).
-
Oxazole Functionalization
-
General Guide to Boronic Acid Protodeboronation
- Cox, P. A., et al. (2016). Protodeboronation of Heteroaryl Boronic Acids.
Sources
- 1. 1,3-Oxazole synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX [slideshare.net]
- 6. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
Technical Support Center: Purification of 4-Substituted Oxazole Products
Role: Senior Application Scientist Status: Operational System: Interactive Troubleshooting Guide
Introduction: The "Oxazole Walk" & The Purification Paradox
Welcome. If you are accessing this guide, you are likely facing a specific set of challenges common to 4-substituted oxazole synthesis. Unlike their 2- or 5-substituted counterparts, 4-substituted oxazoles present a unique steric and electronic profile that complicates standard purification.
The nitrogen atom in the oxazole ring is weakly basic (
This guide moves beyond generic advice. It provides self-validating protocols to isolate your target with high purity.
Module 1: Chromatographic Tailing & Retention Issues
Symptom: Your product streaks on the TLC plate, co-elutes with impurities, or vanishes on the column despite high loading.
The Mechanism of Failure
The oxazole nitrogen possesses a lone pair that acts as a Lewis base. Standard silica gel (
Troubleshooting Protocol: The "Buffered Stationary Phase"
Step 1: Diagnostic TLC Run two TLC plates side-by-side:
-
Standard: 30% EtOAc in Hexanes.
-
Modified: 30% EtOAc in Hexanes + 1% Triethylamine (Et
N) .
-
Result: If the
increases significantly and the spot tightens on the modified plate, your issue is Lewis acid-base interaction.
Step 2: Column Neutralization (The Pre-Wash Method)
Do not just add Et
-
Pack the Column: Slurry pack your silica using 100% Hexanes containing 5% Et
N. -
Flush: Run 2 column volumes (CV) of the Et
N/Hexane mixture. -
Equilibrate: Flush with 3 CV of your starting mobile phase (e.g., 5% EtOAc/Hexanes) without amine.
-
Why? The amine binds to the most active silanol sites, "capping" them. The subsequent flush removes free amine, preventing it from contaminating your fractions.
-
Step 3: Alternative Stationary Phase If the product is acid-sensitive (see Module 2), switch to Neutral Alumina (Activity Grade III) .
-
Protocol: Deactivate Grade I alumina by adding 6% w/w water. Shake until free-flowing. This reduces the risk of ring-opening or rearrangement.
Module 2: Stability & Workup (Acid Sensitivity)
Symptom: NMR shows aldehyde peaks or
The Mechanism of Failure
4-substituted oxazoles are prone to ring opening under acidic conditions, particularly if the 2-position is unsubstituted (
Protocol: The "Buffered Isolation" Workflow
Critical Rule: Never use 1M HCl to remove excess amine/pyridine bases if your product is a 4-alkyloxazole.
The "Cold-Wash" System:
-
Quench: Pour reaction mixture into saturated NH
Cl (weakly acidic, pH ~5) at 0°C, not HCl. -
Extraction: Use CH
Cl (DCM) rather than EtOAc if the product is lipophilic; oxazoles partition better into chlorinated solvents. -
Scrubbing Bases: If you used pyridine/lutidine in synthesis:
-
Wash organic layer with 0.5 M CuSO
(aq) . -
Visual Indicator: The aqueous layer turns dark blue (complexation), removing the pyridine without lowering pH below 4-5.
-
-
Drying: Use Na
SO (neutral), not MgSO (slightly acidic).
Module 3: Regioisomer Separation (The 2,4 vs. 2,5 Challenge)
Symptom: Synthesis (e.g., Robinson-Gabriel or Cornforth rearrangement) yields a mixture of 2,4- and 2,5-substituted isomers that are inseparable by standard flash chromatography.
The Logic of Separation
The 2,4- and 2,5-isomers often have identical polarity but distinct crystalline lattice energies and melting points due to symmetry differences.
Protocol: Selective Crystallization & Derivatization
Method A: The "Picrate" Salt Method (Historical but Effective) If chromatography fails, exploit the basicity difference. 4-substituted oxazoles often form stable picrates or hydrochlorides differently than 5-substituted ones.
-
Dissolve mixture in dry ether.
-
Bubble dry HCl gas (or add HCl in dioxane) briefly.
-
The sterically less hindered isomer (often the 5-substituted) may precipitate first. Filter and neutralize to recover.
Method B: Recrystallization Solvent Screen
-
Solvent System: Hexanes/Isopropyl Alcohol (IPA).
-
Why? IPA allows for H-bonding interactions which may differ slightly between isomers.
-
Procedure: Dissolve crude in minimum hot IPA. Add warm Hexanes until cloudy. Cool slowly to -20°C.
Module 4: Volatility Management
Symptom: Product disappears on the rotavap (Rotary Evaporator).
-
Context: 4-Methyl, 4-Ethyl, and 4-Propyloxazoles are highly volatile oils.
The "Keeper" Solvent Technique:
-
Do not evaporate to dryness if the MW < 150 g/mol .
-
Concentrate the organic layer to ~5 mL.
-
Co-distillation prevention: Add a higher boiling solvent (e.g., Toluene or Chlorobenzene) if you are running a reaction immediately after.
-
Final Removal: If isolation is necessary, use a stream of Nitrogen gas (N
) at room temperature, not a vacuum pump.
Visualizing the Purification Logic
The following diagram illustrates the decision matrix for purifying 4-substituted oxazoles based on their physicochemical properties.
Caption: Decision Matrix for 4-Substituted Oxazole Purification based on physicochemical properties.
Quantitative Data Summary: Solvent Systems
| Mobile Phase System | Application | Notes |
| Hexanes/EtOAc (3:1) | General Purification | Standard starting point. Often causes tailing. |
| DCM/MeOH (98:2) | Polar Derivatives | Good for oxazoles with amide/alcohol side chains. |
| Hexanes/EtOAc + 1% Et | Basic Oxazoles | Recommended. Prevents silica interaction. |
| Toluene/Acetone (9:1) | Regioisomer Separation | Excellent selectivity for separating 2,4- vs 2,5-isomers. |
| Pentane/Ether (1:1) | Volatile Oxazoles | Allows solvent removal at low temp (avoiding product loss). |
FAQ: Rapid Fire Troubleshooting
Q: I am synthesizing a 4-phenyloxazole via the Bredereck synthesis (formamide +
-
Fix: Perform a steam distillation if your product is stable. 4-phenyloxazole is steam volatile; the tar is not. Alternatively, filter through a plug of silica using 100% Toluene to remove the polar tar before attempting careful chromatography.
Q: Can I use reverse-phase (C18) chromatography? A: Yes, but beware of pH.
-
Fix: Use an ammonium bicarbonate buffer (pH 7.4) or 0.1% Formic acid. Avoid TFA (Trifluoroacetic acid) if your oxazole is electron-rich, as it may hydrolyze or form a stable salt that elutes broadly.
Q: My oxazole rearranges upon heating. What is happening? A: You are likely observing the Cornforth Rearrangement . 4-acyl oxazoles can rearrange to isomeric oxazoles via an open-chain nitrile ylide intermediate at temperatures >100°C.
-
Fix: Keep all purification steps (rotavap bath, column solvent) below 40°C.
References
-
Van Leusen, A. M., et al. (1972). "Chemistry of sulfonylmethyl isocyanides. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon-heteroatom double bonds." Tetrahedron Letters, 13(23), 2367-2368. Link
-
Wipf, P., & Miller, C. P. (1993). "A new synthesis of highly functionalized oxazoles." The Journal of Organic Chemistry, 58(14), 3604-3606. Link
-
Palmer, D. C. (Ed.).[1] (2004).[2] "Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A." Chemistry of Heterocyclic Compounds: A Series Of Monographs. Wiley-Interscience. Link
-
Kulkarni, B. A., & Ganesan, A. (1999).[3][4] "Solution-phase synthesis of 2,5-disubstituted-1,3-oxazoles." Tetrahedron Letters, 40(30), 5637-5638. Link
-
BenchChem Technical Notes. (2025). "Purification Protocols for Heterocyclic Amines." Link(Note: Generalized reference for standard industry protocols).
Sources
- 1. Synthesis, characterization and biological evaluation of novel 2,5 substituted-1,3,4 oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prevention of Silica Gel Formation for Eudialyte Study Using New Digestion Reactor [mdpi.com]
- 3. 1,3-Oxazole synthesis [organic-chemistry.org]
- 4. Van Leusen Oxazole Synthesis [organic-chemistry.org]
Technical Support Center: 4-Bromomethyl-oxazole Hydrobromide Reactivity
[1]
Topic: Optimization of Base Selection for this compound Target Audience: Medicinal Chemists, Process Development Scientists Document Type: Troubleshooting Guide & FAQ[1]
Technical Overview: The "In-Situ" Imperative
This compound is a specialized electrophile used to introduce the oxazole pharmacophore.[1] Its handling requires a precise understanding of the equilibrium between its stable salt form and its highly reactive—and often unstable—free base.
The Core Challenge
The hydrobromide (HBr) salt stabilizes the molecule. The oxazole ring is weakly basic (pKa of conjugate acid
The "Danger Zone": When you add base, you strip the HBr, generating the neutral 4-bromomethyl-oxazole .[1] This species is a potent alkylating agent.[1][2] If a nucleophile is not immediately available, the free base will rapidly decompose via:
-
Self-Alkylation (Polymerization): The oxazole nitrogen attacks the bromomethyl group of another molecule.[1]
-
Hydrolysis: If water is present (even trace amounts in hygroscopic bases), it converts to the alcohol.
Strategic Rule: Never isolate the free base. Always perform neutralization in situ in the presence of your nucleophile.
Base Selection Matrix
The choice of base dictates the reaction pathway. Use this matrix to select the appropriate base for your specific nucleophile.
| Nucleophile Type | Recommended Base | Solvent System | Mechanistic Rationale |
| Amines ( | DIPEA or TEA (2.5–3.0 eq) | DCM, THF, or DMF | Organic bases ensure solubility.[1] Excess base is required to neutralize the HBr salt and scavenge the HBr produced during substitution. |
| Phenols / Thiols | K | Acetone, MeCN, or DMF | Mild inorganic bases generate the phenoxide/thiolate anion in situ without degrading the oxazole ring. |
| Active Methylenes (e.g., Malonates) | NaH or NaOEt | THF or EtOH | Strong bases are required to deprotonate the carbon. Critical: Form the enolate before adding the oxazole salt to prevent base-mediated decomposition of the reagent. |
| Acid Sensitive | NaHCO | DCM / Water | For highly sensitive substrates, a biphasic system buffers the pH, though reaction rates may be slower. |
Visualizing the Reaction Pathway
The following diagram illustrates the kinetic competition between productive coupling and decomposition.
Figure 1: Kinetic pathways of 4-Bromomethyl-oxazole.[1] The "Free Base" is a transient intermediate that must be intercepted by the nucleophile to avoid decomposition.
Troubleshooting & FAQs
Q1: The reaction mixture turned black/tarry within minutes. What happened?
Diagnosis: Rapid polymerization of the free base.[1] Cause: You likely added the base to the 4-bromomethyl-oxazole HBr before adding the nucleophile, or the nucleophile was not soluble/reactive enough to intercept the free base.[1] Solution:
-
Dissolve your nucleophile and the base in the solvent first.[1]
-
Cool the mixture to 0°C.
-
Add the 4-bromomethyl-oxazole HBr solid in small portions (or as a solution) to the nucleophile/base mixture. This ensures every molecule of free base generated is immediately surrounded by nucleophiles.[1]
Q2: I am seeing low yields and a byproduct with M+16 mass (Hydroxylation).
Diagnosis: Hydrolysis of the bromomethyl group.[1]
Cause: Presence of water in the solvent or base (common with hygroscopic bases like Cs
-
Use anhydrous solvents (DMF/MeCN).[1]
-
Dry inorganic bases (K
CO ) in an oven before use.[1] -
Switch to a non-hygroscopic organic base like DIPEA if compatible.[1]
Q3: Can I wash the HBr salt with bicarbonate to get the free base before the reaction?
Answer: No. Unlike stable benzyl halides, 4-bromomethyl-oxazole free base is prone to self-reaction.[1] Isolating it increases the risk of degradation and exposure to a potent alkylator. Always generate it in situ.[1]
Q4: Which base is best for coupling with a secondary amine?
Recommendation: DIPEA (Diisopropylethylamine) in Acetonitrile (MeCN) or DCM .[1]
-
Why: DIPEA is non-nucleophilic (sterically hindered), preventing it from reacting with the bromomethyl group to form a quaternary ammonium salt (a common side reaction with TEA or Pyridine).
-
Protocol: Mix Amine (1.0 eq) + DIPEA (2.5 eq) in MeCN. Add Oxazole-HBr (1.1 eq) at 0°C. Warm to RT.
Validated Experimental Protocol
Application: Coupling 4-Bromomethyl-oxazole HBr with a Secondary Amine.
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.
-
Nucleophile Solution: Add the secondary amine (1.0 mmol) and DIPEA (3.0 mmol, 3.0 equiv) to anhydrous Acetonitrile (5 mL). Stir at Room Temperature (RT) for 5 minutes.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition: Add This compound (1.1 mmol, 1.1 equiv) in a single portion.
-
Note: If the salt is clumpy, dissolve it in the minimum amount of anhydrous DMF and add dropwise.
-
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to RT. Monitor by TLC/LCMS.[1]
-
Endpoint: Disappearance of the amine starting material.[1]
-
-
Workup: Dilute with EtOAc, wash with saturated NaHCO
(to remove excess HBr/Salts) and Brine. Dry over Na SO .
References
-
BenchChem. An In-Depth Technical Guide to 2-Bromomethyl-4,5-diphenyl-oxazole: Properties, Synthesis, and Applications.[1] (General reactivity of bromomethyl-oxazoles and malonate alkylation protocols).[1] [1]
-
Santa Cruz Biotechnology. 4-(Bromomethyl)-1,2-oxazole Product Data. (Handling and storage of bromomethyl-isoxazole analogs).[1] [1]
-
ResearchGate. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. (Detailed mechanisms of oxazole alkylation and stability).
-
ChemScene. 2-Bromo-4-(bromomethyl)oxazole Properties. (Physical properties and handling of related bromomethyl-oxazole scaffolds).
Technical Support Center: Managing Hydrobromide Salts in Reaction Workup
This guide serves as a specialized Technical Support Center for researchers and process chemists managing hydrobromide (HBr) salts. It moves beyond standard textbook procedures to address the specific physicochemical challenges—oiling out, catalyst poisoning, and corrosion—associated with these salts.[1]
Core Directive
Hydrobromide salts are frequently preferred in early discovery for their crystallinity and stability. However, they present distinct challenges during scale-up and downstream functionalization:
-
Phase Separation: High propensity for "oiling out" during crystallization.[2]
-
Catalyst Poisoning: Bromide ions (
) are potent ligands that can deactivate transition metal catalysts (e.g., Pd, Pt) in subsequent steps. -
Corrosion: Acidic bromide solutions are highly aggressive toward standard stainless steel (SS316) reactors.
Module 1: Solubility & Isolation Troubleshooting
Q: My HBr salt is "oiling out" instead of crystallizing. How do I recover the solid?
Diagnosis: "Oiling out" occurs when the liquid-liquid phase separation (LLPS) boundary is crossed before the solid-liquid solubility curve. This creates a solute-rich oil phase that traps impurities, preventing the formation of an ordered crystal lattice.[2]
Technical Protocol: Do not simply cool the mixture further; this increases viscosity and locks the oil state.
-
Reheat to Homogeneity: Heat the mixture until the oil phase redissolves completely.
-
Seed at the Cloud Point: Cool slowly. As soon as a faint turbidity (cloud point) appears, add seed crystals (0.5–1 wt%).[1]
-
Solvent Modification: If oiling persists, the solvent system is likely too polar or the supersaturation is too high.
-
Action: Add a co-solvent with intermediate polarity (e.g., replace pure Ethanol with Ethanol/EtOAc).[1]
-
Action: Reduce the anti-solvent addition rate.
-
Visualization: The Oiling-Out Mechanism & Remediation
Caption: Pathway divergence between oiling out (red) and successful crystallization (green). Seeding bypasses the liquid-liquid phase separation.
Module 2: Neutralization (Free-Basing) Strategies
Q: How do I convert an amine HBr salt to a free base without forming an emulsion?
Expert Insight: Emulsions in amine workups are often stabilized by the amphiphilic nature of the protonated amine surfactant. The key is to ensure complete deprotonation (collapsing the surfactant head group) and high ionic strength in the aqueous layer.
Table 1: Base Selection for HBr Neutralization
| Base Reagent | pKa (Conjugate Acid) | Recommended Use Case | Pros/Cons |
| NaOH / KOH | 15.7 ( | Robust substrates; Breaking emulsions. | Pro: Complete deprotonation; High ionic strength. Con: Risk of hydrolysis (esters/amides). |
| 10.3 ( | Acid-sensitive substrates. | Pro: Mild; cheap. Con: Generates | |
| Propylene Oxide | N/A (Scavenger) | Water-sensitive compounds. | Pro: Non-aqueous "neutralization"; removes HBr as bromopropanol. Con: Generates alkyl bromide byproducts. |
Protocol: The "Salt-Out" Free-Basing Method
-
Suspend the HBr salt in the organic solvent (DCM or MTBE).
-
Add 2M NaOH (or saturated
) slowly while stirring. -
Critical Step: Check pH of the aqueous layer. It must be >12. If pH is ~9-10, the amine is only partially deprotonated, acting as a surfactant.[1]
-
Separation: If emulsion forms, add solid NaCl until the aqueous layer is saturated. The density difference and ionic strength will force phase separation.
Module 3: Purification & Catalyst Protection
Q: I am using this amine in a Palladium-catalyzed coupling. Will the bromide ion interfere?
Answer: Yes. Bromide ions (
Troubleshooting Protocol: Bromide Removal If your next step involves a transition metal catalyst, you must remove the inorganic bromide.
-
Method A: Free-Base & Wash (Standard)
-
Convert HBr salt to free base (as per Module 2).
-
Wash the organic layer 3x with water . Bromide salts (NaBr) are highly water-soluble.
-
Validation: Test the final aqueous wash with
solution. No precipitate = No bromide.
-
-
Method B: Anion Exchange (If Salt Form is Required)
-
If the free base is unstable, swap the
counterion for a non-coordinating anion (e.g., , ) using an ion-exchange resin or by reacting with .[1]
-
Visualization: Decision Tree for Downstream Application
Caption: Workflow to determine if rigorous bromide removal is required based on downstream chemistry.
Module 4: Equipment Safety & Corrosion
Q: Can I scale up this HBr workup in a stainless steel (SS316) reactor?
Risk Assessment:
-
Dry HBr salts: Generally safe in organic solvents (e.g., Ethanol) in SS316.[1]
-
Wet HBr / Aqueous Workup: High Risk. Aqueous bromide solutions, especially at low pH (<2) or elevated temperatures (>50°C), cause pitting corrosion in SS316.[1]
Mitigation Strategy:
-
Material Substitution: Use Glass-Lined Reactors (GLR) or Hastelloy (C-22/C-276) for the neutralization step.
-
Neutralize Quickly: If SS316 must be used, perform the neutralization at low temperature (<20°C) and ensure the mixture remains alkaline (pH > 10) for the majority of the residence time. Flush the reactor immediately after use.
References
-
Anderson, N. G. (2012).[1] Practical Process Research & Development. Academic Press. (Chapter on Crystallization and Oiling Out).[2][3][4]
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2002).[4][5] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Solubility and Counterion Selection).
-
Organic Chemistry Data. (n.d.). Bordwell pKa Table. (Acidity data for base selection).
-
Frontier, A. (n.d.).[1] Workup Tricks & Troubleshooting. University of Rochester.[6] (Emulsion breaking techniques).
-
Grushin, V. V., & Alper, H. (1994).[1] Transformations of Chloroarenes, Catalyzed by Transition-Metal Complexes. Chemical Reviews. (Mechanisms of halide poisoning in catalysis).
Sources
Technical Support Center: Solvent Effects on 4-Bromomethyl-oxazole Hydrobromide
Executive Technical Overview
4-Bromomethyl-oxazole hydrobromide is a highly reactive electrophilic building block used primarily for introducing the oxazole moiety via nucleophilic substitution (
As a hydrobromide salt, this compound presents a dichotomy in handling:
-
Salt Form (Storage/Stable State): Ionic, polar, and stable but insoluble in organic synthesis solvents (DCM, Toluene).
-
Free Base (Reactive State): Generated in situ or pre-neutralized. Highly reactive, soluble in organics, but prone to self-polymerization and hydrolysis.
The choice of solvent is the single most critical variable in your experimental design. It dictates not just solubility, but the reaction kinetics (
Solvent Selection Matrix
Use this matrix to select the optimal solvent based on your specific nucleophile and reaction conditions.
| Solvent Class | Examples | Solubility (Salt) | Reactivity ( | Risk Factor | Recommendation |
| Polar Aprotic | DMF, DMSO, NMP | High | Very High | Thermal instability; difficult workup. | Primary Choice for difficult substitutions. |
| Polar Aprotic (Volatile) | Acetonitrile, Acetone | Low to Moderate | High | Salt may not fully dissolve; requires phase transfer. | Excellent for Finkelstein or amine alkylations. |
| Polar Protic | Methanol, Ethanol, Water | High | Low | Solvolysis (High Risk) ; Nucleophile solvation. | Avoid unless necessary (e.g., solubility). |
| Non-Polar | DCM, Toluene, THF | Insoluble | Negligible | Heterogeneous reaction; requires free-basing. | Use only after neutralizing the HBr salt. |
Critical Workflows & Decision Logic
Visual Guide: Solvent Optimization Strategy
Troubleshooting & FAQs
Scenario A: "My reaction yield is low, and I see a new spot on TLC that isn't my product."
Diagnosis: Solvolysis (Solvent Competition) If you are using alcohols (Methanol/Ethanol) or wet solvents, the solvent itself is acting as a nucleophile. The "bromomethyl" carbon is highly electrophilic. Methanol will attack it to form the methyl ether side-product, especially if your intended nucleophile is weak or in low concentration [1].
Corrective Action:
-
Switch Solvent: Move to Acetonitrile (MeCN) or DMF . These are non-nucleophilic.
-
Dry Your Solvents: Ensure water content is <0.1%. Water hydrolyzes the bromide to the alcohol.
-
Concentration: Increase the concentration of your intended nucleophile to statistically outcompete any residual solvent impurities.
Scenario B: "The starting material won't dissolve in Dichloromethane (DCM) or THF."
Diagnosis: Ionic Lattice Energy You are working with the hydrobromide salt. Salts generally do not dissolve in non-polar or moderately polar ethers like THF or chlorinated solvents like DCM.
Corrective Action (The "Free-Base" Protocol): Do not simply heat the mixture; this degrades the oxazole.
-
Suspend the salt in DCM.
-
Add 1.1 equivalents of Triethylamine (TEA) or Diisopropylethylamine (DIPEA).
-
Stir for 15 minutes. The solution should clear up or change appearance as the HBr is scavenged by the base, releasing the organic-soluble free oxazole.
-
Proceed immediately. The free base is less stable than the salt.
Scenario C: "The reaction turns into a black tar/gum upon heating."
Diagnosis: Polymerization/Decomposition Oxazoles can be thermally sensitive, and the bromomethyl group is prone to self-alkylation (the oxazole nitrogen of one molecule attacks the bromomethyl of another) [2]. High temperatures in high-boiling solvents (like DMSO/DMF) accelerate this.
Corrective Action:
-
Lower Temperature: Run the reaction at 0°C to Room Temperature (RT). Avoid heating above 60°C unless absolutely necessary.
-
Change Solvent: Switch from DMSO to Acetone or Acetonitrile . These allow for lower reflux temperatures if heat is required.
-
Finkelstein Modification: If reactivity is low at RT, add Sodium Iodide (NaI) (10 mol%) in Acetone. This converts the alkyl bromide to a more reactive alkyl iodide in situ, allowing the reaction to proceed at milder temperatures.
Standardized Protocols
Protocol 1: Nucleophilic Substitution in Aprotic Media (Recommended)
Best for: Phenols, Thiols, and Secondary Amines.
-
Preparation: Dissolve the nucleophile (1.0 eq) in anhydrous Acetonitrile (MeCN) or DMF (if solubility is an issue).
-
Activation: Add an inorganic base (e.g.,
or , 2.0-3.0 eq).-
Note: We use excess base to neutralize the HBr salt of the starting material AND the acid generated during substitution.
-
-
Addition: Add 4-Bromomethyl-oxazole HBr (1.1 eq) as a solid in one portion.
-
Why Solid? Adding it as a solution in a protic solvent introduces impurities. Adding it solid keeps it stable until it hits the reaction matrix.
-
-
Monitoring: Stir at RT. Monitor via LC-MS or TLC.
-
Target Time: 1–4 hours.
-
-
Workup: Dilute with EtOAc, wash with water (x3) to remove DMF/Salts. Dry over
.
Protocol 2: Handling the "Free Base" for Non-Polar Reactions
Best for: Sensitive substrates requiring DCM/THF.
-
Suspend 4-Bromomethyl-oxazole HBr (1.0 eq) in DCM (10 mL/g).
-
Cool to 0°C.
-
Add Saturated Aqueous
(equal volume). -
Stir vigorously for 10 minutes (Biphasic neutralization).
-
Separate layers immediately. Extract aqueous layer once with DCM.
-
Dry combined organics over
(cold) for <10 mins. -
Filter directly into your reaction vessel.
-
Critical: Do not concentrate to dryness. The concentrated free base is unstable. Use the solution immediately.
-
References
-
LibreTexts Chemistry. (2023).[1][2] Nucleophilicity and Solvent Effects. Retrieved from [Link]
-
Mahmoud, F. M., et al. (2004).[3] Solvent Effect on Nucleophilic Cleavage... in ROH-DMSO Media. Journal of Applied Sciences. Retrieved from [Link]
-
National Institutes of Health (NIH). PubChem Compound Summary: 4-(Bromomethyl)-3,5-dimethyl-1,2-oxazole. Retrieved from [Link]
Sources
Technical Support Center: 4-Bromomethyl-oxazole Hydrobromide Kinetics & Optimization
[1]
Welcome to the Advanced Synthesis Support Hub. I am Dr. Aris, Senior Application Scientist. Below is a technical guide designed to help you navigate the kinetic profile of 4-(bromomethyl)oxazole hydrobromide (CAS: 1427195-15-0). This compound is a potent electrophilic alkylating agent used frequently in the synthesis of bioactive oxazole derivatives (e.g., COX inhibitors like Oxaprozin).[1][2] However, its hydrobromide salt form introduces unique kinetic and thermodynamic constraints that differ from the free base.[1][2]
This guide addresses the critical relationship between temperature, solubility, and reaction rates to prevent common failure modes like polymerization ("tarring") or incomplete conversion.[1][2]
Part 1: Kinetic Profiling & Temperature Effects[1]
Q1: How does temperature specifically influence the reaction rate of this hydrobromide salt compared to the free base?
A: The reaction kinetics of 4-(bromomethyl)oxazole hydrobromide are governed by a two-step activation barrier that is highly temperature-dependent.[1][2]
-
Dissociation/Neutralization (Endothermic): Unlike the free base, the hydrobromide salt exists in a lattice structure that is often sparingly soluble in non-polar organic solvents (e.g., THF, Toluene) at room temperature.[1][2] Initial heating (30–40°C) is often required to solubilize the salt or facilitate its in situ neutralization by a base (e.g.,
or TEA).[1][2] Without this thermal input, the effective concentration of the reactive electrophile remains near zero, stalling the reaction regardless of the theoretical rate constant.[1] -
Nucleophilic Substitution (
) (Exothermic): Once the free bromomethyl species is available, the substitution reaction follows standard Arrhenius behavior.[1][2] However, the oxazole ring is sensitive.[1][2]-
Optimal Window (0°C – 60°C): The reaction rate doubles roughly every 10°C.[1][2]
-
Thermal Ceiling (>70°C): Above this threshold, the activation energy for side reactions (ring opening, polymerization) is surpassed.[1][2] The rate of degradation often exceeds the rate of substitution, leading to yield loss.[1][2]
-
Q2: What is the "Thermal Ceiling" for this compound, and why does my reaction turn black?
A: The "Thermal Ceiling" is the temperature at which the rate of decomposition becomes kinetically significant.[2] For 4-(bromomethyl)oxazole derivatives, this is typically observed above 70–80°C .[1][2]
-
The "Black Tar" Phenomenon: The darkening of the reaction mixture indicates the formation of polymeric byproducts.[2] At high temperatures, the oxazole ring can undergo hydrolytic cleavage or self-alkylation (polymerization), releasing HBr and carbonaceous material.[1][2]
-
Causality: The bromomethyl group is highly activated (benzylic-like).[1][2] If the nucleophile is weak or the temperature is too high, the compound reacts with itself or the solvent.[1][2]
-
Prevention: maintain reaction temperatures below 65°C unless using a high-boiling solvent with a very weak nucleophile.
Part 2: Troubleshooting Guide
Q3: My yield is low (<30%), but I refluxed the reaction for 12 hours. What went wrong?
A: "Refluxing" is often the error.[1][2] Prolonged exposure to high heat likely degraded your starting material before it could react.[1][2]
Diagnostic Checklist:
-
Did you neutralize the salt? The HBr must be scavenged.[2] If you used a neutral nucleophile (like an amine) without an auxiliary base, the HBr protonates your nucleophile, deactivating it.[1][2]
-
Solvent Choice: If you used a non-polar solvent (e.g., Hexanes, Ether) and refluxed, the salt likely never dissolved.[1]
-
Solution: Switch to a "Dissolve-Cool-React" protocol (see Part 3). Use a polar aprotic solvent (DMF, MeCN) or a phase transfer catalyst.[1][2]
Q4: I observe a rapid exotherm upon adding the reagent. Is this normal?
A: Yes, but it is dangerous.[1][2]
-
Mechanism: The neutralization of the HBr salt by a strong base (e.g., NaH, NaOEt) is highly exothermic.[1][2] Additionally, the alkylation itself releases heat.[1][2]
-
Risk: A runaway exotherm can spike the local temperature above the decomposition threshold (the Thermal Ceiling), causing immediate degradation.[1][2]
-
Control: Always add the 4-(bromomethyl)oxazole hydrobromide slowly at low temperature (0°C to -10°C) to manage the heat load, then warm to room temperature for the kinetic phase.[1][2]
Part 3: Standard Operating Protocol (SOP)
Protocol: Controlled Nucleophilic Substitution with 4-Bromomethyl-oxazole HBr
Objective: Alkylation of a secondary amine or active methylene compound (e.g., Diethyl malonate) while minimizing thermal degradation.[1][2]
Reagents:
Step-by-Step Methodology:
-
Preparation (Solubilization):
-
Activation (The "Cool" Phase):
-
Reaction (The "Kinetic" Phase):
-
Quench & Isolation:
Part 4: Visualization & Logic[1][2]
Diagram 1: Kinetic Pathways & Thermal Thresholds
This diagram illustrates the competition between the desired substitution reaction and the thermal degradation pathway.[2]
Caption: Kinetic pathway showing the critical divergence between product formation (green path) and thermal degradation (red dashed path) based on temperature control.
Diagram 2: Optimized Experimental Workflow
A self-validating workflow ensuring salt neutralization occurs before thermal acceleration.
Caption: Step-by-step workflow emphasizing the "Cool-Neutralize-Warm" strategy to maximize yield and safety.
Part 5: Quantitative Data Summary
| Parameter | Value / Condition | Impact on Kinetics |
| Storage Temp | -20°C (Freezer) | Prevents slow hydrolysis and dimerization during storage [1].[1][2] |
| Reaction Temp (Optimal) | 20°C – 45°C | Balances reaction rate ( |
| Decomposition Temp | > 70°C | Onset of rapid polymerization and ring cleavage [2].[1][2] |
| Solubility | High in Water/MeOH; Low in THF/Toluene | Salt form requires polar solvents or Phase Transfer Catalysts (PTC).[1][2] |
| Exotherm Risk | Moderate to High | Neutralization of HBr is exothermic; uncontrolled heat leads to tarring.[1][2] |
References
Technical Support Center: Palladium Catalyst Removal from Oxazole Products
Welcome to the technical support center for post-reaction workup procedures. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with palladium catalyst removal from oxazole-containing products. Given the critical nature of purity in pharmaceutical development, effectively reducing palladium levels to meet regulatory standards is paramount. This resource provides in-depth, field-proven insights and actionable protocols to address these challenges head-on.
Frequently Asked Questions (FAQs)
Q1: Why is removing residual palladium so critical for my oxazole-based Active Pharmaceutical Ingredient (API)?
Residual palladium in an API is a significant concern for regulatory bodies like the FDA and EMA.[1][2] Palladium is not considered therapeutically beneficial and must be controlled within acceptable limits to ensure patient safety.[3] The International Council for Harmonisation (ICH) Q3D guideline sets a Permitted Daily Exposure (PDE) for palladium, which for oral medications is typically 100 µ g/day .[3][4] This translates to a concentration limit of 10 ppm for a drug with a maximum daily dose of 10 grams.[4][5][6] Failure to meet these stringent limits can lead to costly delays in drug development and regulatory rejection.
Q2: What makes palladium removal from oxazole products particularly challenging?
Oxazoles, like many nitrogen-containing heterocycles, can act as ligands, coordinating with the palladium catalyst.[7] This interaction can keep the palladium solubilized in the reaction mixture, making its removal by simple filtration difficult.[8] Traditional purification methods like chromatography or recrystallization can sometimes be ineffective or lead to significant loss of the desired product.[9]
Q3: What are the main strategies for palladium removal?
Palladium removal techniques can be broadly categorized into three main approaches: adsorption, precipitation/extraction, and crystallization.[10]
-
Adsorption: This involves using solid-supported materials, known as scavengers, that bind to the palladium.[11] Common examples include activated carbon and silica-based scavengers with functional groups like thiols.[9][12][13]
-
Precipitation/Extraction: This method involves adding a reagent that forms an insoluble complex with palladium, which can then be filtered off. Alternatively, a reagent can be used to form a palladium complex that is preferentially soluble in an aqueous phase and can be removed by liquid-liquid extraction.[10]
-
Crystallization: In some cases, adding a specific agent during crystallization can help to exclude palladium from the crystal lattice of the product.[10]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q: My reaction mixture is dark gray or black even after initial filtration. What should I do?
A: A persistent dark color often indicates the presence of palladium black, which consists of agglomerated palladium nanoparticles.[14] While some of this may be removed by filtration, fine or colloidal particles can pass through standard filter paper.
-
Probable Cause: Formation of fine, insoluble palladium(0) particles.
-
Solution Pathway:
-
Improve Filtration: Use a pad of Celite® (diatomaceous earth) over your filter paper to trap finer particles.[15] Ensure the Celite bed is 1-2 cm thick and well-packed.
-
Consider Adsorbents: If improved filtration is insufficient, treat the solution with activated carbon.[16] The large surface area of activated carbon is effective at adsorbing these fine palladium particles.[12][13]
-
Q: I've used a thiol-based scavenger, but my ICP-MS results still show high palladium levels. Why isn't it working effectively?
A: The effectiveness of a scavenger is highly dependent on several factors, including the palladium's oxidation state and the reaction conditions.
-
Probable Cause 1: Incorrect Scavenger Choice for Palladium Oxidation State. Thiol-based scavengers are generally most effective for softer palladium(II) species. If your catalytic cycle ends with palladium(0), the scavenger's efficiency might be reduced.
-
Solution: Consider a scavenger with a different functional group or try a pre-treatment step. For instance, gentle oxidation of Pd(0) to Pd(II) in situ (if compatible with your product) can improve the efficacy of thiol-based scavengers.
-
Probable Cause 2: Insufficient Contact Time or Temperature. Scavenging is a chemical reaction and requires adequate time and sometimes heat to proceed to completion.
-
Solution: Increase the stirring time of your product solution with the scavenger.[17] Gently heating the mixture (e.g., to 40-60 °C), provided your product is stable, can significantly accelerate the scavenging process.[18][19]
-
Probable Cause 3: Competition from Your Product. As mentioned, your oxazole product itself can compete with the scavenger for binding to the palladium.
-
Solution: You may need to use a higher loading of the scavenger (more equivalents) to outcompete your product. It is often beneficial to screen a few different types of scavengers to find the one with the highest affinity for palladium in your specific chemical environment.[16]
Q: My product yield drops significantly after using activated carbon. How can I prevent this?
A: Activated carbon is a highly effective but often non-selective adsorbent.[12][13] Its porous structure can trap your product along with the palladium.
-
Probable Cause: Adsorption of the oxazole product onto the activated carbon.
-
Solution Pathway:
-
Minimize Carbon Usage: Use the minimum amount of activated carbon necessary. This may require some optimization experiments.
-
Solvent Selection: Perform the carbon treatment in a solvent in which your product is highly soluble. This will favor the product remaining in solution.
-
Thorough Washing: After filtering off the carbon, wash it thoroughly with fresh solvent to recover as much of the adsorbed product as possible.
-
Consider Alternatives: If product loss remains high, consider more selective silica-based scavengers, which often have lower product attrition.[1]
-
Decision-Making Workflow for Palladium Removal
The following diagram illustrates a logical workflow for selecting an appropriate palladium removal strategy.
Caption: A decision workflow for palladium catalyst removal.
In-Depth Experimental Protocols
Here are detailed protocols for common and effective palladium removal techniques.
Protocol 1: Activated Carbon Adsorption
This method is broadly applicable and particularly effective for removing palladium black (Pd(0)).
-
Principle: Activated carbon has a high surface area with micropores that physically adsorb palladium species.[12][13]
-
Methodology:
-
Dissolve the crude oxazole product in a suitable organic solvent (e.g., ethyl acetate, toluene, or THF) at a concentration of 50-100 mg/mL.
-
Add powdered activated carbon (typically 5-10% w/w relative to the crude product).
-
Stir the suspension vigorously at room temperature for 2-4 hours. For challenging cases, heating to 40-50°C can improve efficiency.[10]
-
Prepare a filtration funnel with a 1-2 cm pad of Celite over filter paper.
-
Filter the slurry through the Celite pad, ensuring the carbon is completely removed.
-
Wash the Celite/carbon cake with several portions of fresh solvent to recover any adsorbed product.
-
Combine the filtrates and concentrate under reduced pressure to obtain the purified product.
-
Submit a sample for ICP-MS analysis to quantify residual palladium.
-
Protocol 2: Thiol-Based Silica Scavenger
Silica-based scavengers offer higher selectivity than carbon, often resulting in lower product loss.[1] Thiol-functionalized silica is a workhorse for scavenging palladium.[17]
-
Principle: The soft thiol groups on the silica surface act as strong ligands for the soft Lewis acidic palladium, forming a stable complex that is removed with the solid support.[20][21]
-
Methodology:
-
Dissolve the crude oxazole product in an appropriate solvent (e.g., THF, acetonitrile, toluene).
-
Add the thiol-functionalized silica scavenger (e.g., ISOLUTE® Si-Thiol). A typical starting point is 3-5 equivalents relative to the initial amount of palladium catalyst used.
-
Stir the mixture at room temperature or elevate to 40-60°C. Monitor the progress by taking small aliquots over time (e.g., 1, 4, and 16 hours).[17]
-
Once scavenging is complete (as determined by ICP-MS or until no further decrease is observed), filter off the silica scavenger.
-
Wash the scavenger with fresh solvent.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Protocol 3: N-Acetylcysteine Aqueous Wash
This method uses a cheap, readily available reagent and is effective for removing palladium via extraction into an aqueous phase.[19][22]
-
Principle: The thiol and carboxylic acid groups of N-acetylcysteine chelate palladium, forming a water-soluble complex that can be separated from the organic product layer.[18][22]
-
Methodology:
-
Dissolve the crude product in a water-immiscible organic solvent like toluene or ethyl acetate.
-
Prepare a 1M aqueous solution of N-acetylcysteine.
-
Add the N-acetylcysteine solution to the organic layer (a 1:1 volume ratio is a good starting point).
-
Stir the biphasic mixture vigorously at an elevated temperature (e.g., 60°C) for at least one hour.[18][19]
-
Allow the layers to cool and separate them in a separatory funnel.
-
Wash the organic layer with water and then with brine to remove any residual cysteine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate to yield the purified product.
-
Repeat the wash if necessary, guided by ICP-MS analysis.
-
Data Summary: Comparison of Scavenging Methods
| Method | Typical Loading | Advantages | Disadvantages |
| Activated Carbon | 5-20 wt% | Low cost, effective for Pd(0), widely available.[10][13] | Can be non-selective, potentially leading to high product loss.[1] |
| Thiol-Silica Scavenger | 3-10 eq. (to Pd) | High selectivity, low product loss, good for Pd(II).[17] | Higher cost, may require elevated temperatures or longer times. |
| N-Acetylcysteine Wash | Aqueous Solution | Very low cost, simple extraction procedure.[19][22] | Requires biphasic system, may require heating, potential for emulsions. |
Mechanistic Visualization
The diagram below illustrates the binding mechanism of a thiol-functionalized silica scavenger with a palladium(II) species.
Sources
- 1. biotage.com [biotage.com]
- 2. researchgate.net [researchgate.net]
- 3. database.ich.org [database.ich.org]
- 4. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 5. usp.org [usp.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biotage.com [biotage.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. spinchem.com [spinchem.com]
- 12. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 13. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 14. The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. biotage.com [biotage.com]
- 18. reddit.com [reddit.com]
- 19. onyxipca.com [onyxipca.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. US6239301B1 - Process for the removal of heavy metals - Google Patents [patents.google.com]
Validation & Comparative
Structural Validation of 4-Substituted Oxazoles via Single Crystal X-Ray Diffraction
Content Type: Technical Comparison & Validation Guide Author Persona: Senior Application Scientist
Executive Summary: The Regioisomer Trap
In drug discovery, particularly within kinase inhibitor development, the oxazole scaffold is a privileged pharmacophore. However, a recurring bottleneck in the synthesis of 4-substituted oxazoles (e.g., via Robinson-Gabriel cyclodehydration or Cornforth rearrangement) is the formation of regioisomeric mixtures—specifically the 2,4- and 2,5-disubstituted isomers.
While NMR (
This guide establishes Single Crystal X-Ray Diffraction (SC-XRD) not just as a confirmation tool, but as the primary validation gate. We compare SC-XRD against spectroscopic alternatives and provide a self-validating protocol to unambiguously assign the 4-substituted architecture.
The Challenge: Why NMR is Insufficient
The core issue lies in the structural ambiguity of the oxazole ring synthesis.
-
The "Blind Spot": In a fully substituted 2,4-diaryloxazole, there are no protons on the heterocyclic ring.
-
HMBC Limitations: Long-range couplings (
) from substituents to the ring carbons (C2, C4, C5) are often identical for both regioisomers due to the similar bond distances. -
Nitrogen Ambiguity: Distinguishing the nitrogen position relative to the substituents is critical, yet
N-HMBC requires high concentrations and isotopic abundance.
Visualizing the Ambiguity (Synthesis Pathway)
Figure 1: The synthetic divergence leading to regioisomeric ambiguity and the validation decision matrix.
Comparative Analysis: XRD vs. Alternatives
The following table objectively compares validation methods for a hypothetical molecule: 4-(4-bromophenyl)-2-methyloxazole .
| Feature | NMR (1D/2D) | Mass Spectrometry (MS) | DFT Calculation | SC-XRD (Gold Standard) |
| Differentiation Mechanism | Chemical shift ( | Fragmentation patterns | Energy minimization | Electron density mapping |
| Regioisomer Resolution | Low/Medium . Relies on subtle shielding effects. | Low . Isomers often have identical parent ions and similar fragments. | Medium . Can predict stability, but cannot confirm actual product. | Absolute . Direct visualization of atomic connectivity. |
| Sample Requirement | ~5 mg (Solution) | <1 mg (Solution) | N/A (Computational) | Single Crystal (>0.1 mm) |
| Time to Result | 1 Hour | 15 Minutes | Days (CPU time) | 2-24 Hours (post-crystal) |
| Primary Failure Mode | Signal overlap; lack of NOE contacts. | Indistinguishable fragmentation. | Theory vs. Experiment mismatch. | Twinning or lack of crystals. |
Technical Protocol: The Self-Validating XRD Workflow
Step 1: Crystallization (The Critical Bottleneck)
Oxazoles often "oil out." Use these specific techniques for heterocycles:
-
Slow Evaporation (Screening): Dissolve 5 mg in EtOAc. Add drops of Hexane until cloudy, then add 1 drop of MeOH to clear. Cover with perforated parafilm.
-
Antisolvent Diffusion: Dissolve in minimal DCM (dense). Layer carefully with Pentane (light) in a narrow NMR tube.
-
Fluorinated Oils: If the compound is an oil, use the "in situ" crystallization method by mounting the oil drop in a cryoloop and flash-cooling; sometimes poly-crystalline material can be annealed.
Step 2: Data Collection Strategy
-
Temperature: 100 K (Cryogenic) . This is non-negotiable for small heterocycles to minimize thermal ellipsoids and resolve the N vs. O electron density.
-
Source: Cu-K
( =1.5418 Å) is preferred for absolute configuration if chiral centers exist (anomalous scattering). For standard planar oxazoles, Mo-K is sufficient and reduces absorption errors. -
Resolution: Aim for 0.80 Å or better (approx.
for Mo) to ensure bond lengths are precise enough to distinguish C-O from C=N.
Step 3: Structure Refinement & Validation Criteria
To confirm the 4-substituted structure, you must validate the bond lengths against the International Tables for Crystallography or the Cambridge Structural Database (CSD).
The "Oxazole Fingerprint" (Self-Validation Metrics): In a valid 4-substituted oxazole model, the bond lengths must converge to these ranges:
| Bond | Expected Length (Å) | Diagnostic Note |
| O1–C2 | 1.36 – 1.38 | Single bond character. |
| C2=N3 | 1.28 – 1.30 | Shortest bond in the ring. Defines the N position. |
| N3–C4 | 1.38 – 1.40 | If this is <1.35, check for disorder/wrong assignment. |
| C4=C5 | 1.36 – 1.38 | Double bond character. |
| C5–O1 | 1.36 – 1.38 | Similar to O1-C2. |
Validation Check: If your refined C2=N3 bond is >1.34 Å, you likely have assigned the Nitrogen atom to the wrong position (i.e., you have modeled the Carbon as Nitrogen), or the structure is the isoxazole isomer.
Workflow Diagram
Figure 2: The iterative workflow for crystallographic validation.
Experimental Data Presentation
When publishing your comparison, present the crystallographic data in a standard table. Below is a template populated with typical values for a validated 4-substituted oxazole.
Table 2: Crystallographic Data & Refinement Statistics
| Parameter | Value (Example) |
| Crystal System | Monoclinic |
| Space Group | |
| Temperature | 100(2) K |
| R-Factor ( | 3.85% (Indicates high quality) |
| Goodness of Fit (GoF) | 1.04 (Ideal is 1.[1]0) |
| Flack Parameter | N/A (Centrosymmetric) |
| Key Dihedral Angle | C5-C4-C(ipso)-C(ortho): 24.5 |
Interpretation:
The low
References
-
Cambridge Crystallographic Data Centre (CCDC). Mercury – Crystal Structure Visualisation, Exploration and Analysis Software. [Link][2][3]
-
Spek, A. L. (2009). Structure validation in chemical crystallography.[4] Acta Crystallographica Section D, 65(2), 148–155. [Link]
-
International Union of Crystallography (IUCr). checkCIF/PLATON Validation Service. [Link]
-
Groom, C. R., et al. (2016).[3] The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179. [Link]
-
Royal Society of Chemistry. Advanced crystallisation methods for small organic molecules. Chem. Soc. Rev., 2023, 52, 2363-2384. [Link]
Sources
A Comparative Study of Leaving Groups in 4-Halomethyl-Oxazoles: A Guide for Researchers
Introduction: The Versatile 4-Halomethyl-Oxazole Scaffold in Drug Discovery
The oxazole motif is a cornerstone in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold. Within this class of compounds, 4-halomethyl-oxazoles have emerged as particularly valuable synthetic intermediates. The electrophilic carbon of the halomethyl group provides a reactive handle for the introduction of diverse functional groups via nucleophilic substitution, enabling the rapid generation of compound libraries for drug discovery and development.
This guide provides a comparative analysis of the four common halogens—fluorine, chlorine, bromine, and iodine—as leaving groups in the 4-methyl position of the oxazole ring. Understanding the relative reactivity of these substrates is crucial for designing efficient synthetic routes and predicting reaction outcomes. We will delve into the underlying mechanistic principles, provide experimental data to support the discussion, and offer detailed protocols for the synthesis and reaction of these important building blocks.
Theoretical Framework: Nucleophilic Substitution at the 4-Methylene Position of Oxazoles
The reactivity of 4-halomethyl-oxazoles in nucleophilic substitution reactions is analogous to that of benzylic halides. The adjacent oxazole ring, being aromatic, can stabilize the transition state of an SN2 reaction, thereby accelerating the rate of substitution compared to a simple alkyl halide.[1] The generally accepted mechanism for these reactions is a bimolecular nucleophilic substitution (SN2) pathway, especially with primary halides and strong nucleophiles.
The key factors governing the rate of an SN2 reaction are the strength of the nucleophile, steric hindrance at the reaction center, the nature of the solvent, and the ability of the leaving group to depart.[2] In a comparative study where the nucleophile, substrate core, and reaction conditions are kept constant, the nature of the leaving group becomes the determining factor in the reaction rate.
A good leaving group is a species that is stable on its own, which generally correlates with it being a weak base. For the halogens, the basicity of their conjugate bases (the halide ions) decreases down the group: F⁻ > Cl⁻ > Br⁻ > I⁻. Consequently, the leaving group ability increases down the group. This leads to the expected reactivity trend for 4-halomethyl-oxazoles in SN2 reactions:
I > Br > Cl > F
This trend is a result of two primary factors:
-
Bond Strength: The C-X bond strength decreases down the group (C-F > C-Cl > C-Br > C-I). A weaker bond is more easily broken in the transition state, leading to a lower activation energy and a faster reaction.
-
Polarizability: The polarizability of the halogen atom increases down the group. A more polarizable atom can better stabilize the partial negative charge that develops in the SN2 transition state.
Comparative Reactivity: Experimental Insights
Studies on the SN2 reactivity of benzylic halides consistently show the I > Br > Cl trend. For instance, the relative rates of reaction of benzyl halides with a given nucleophile demonstrate a significant increase in reactivity from chloride to bromide and a further increase to iodide. This is a direct consequence of the decreasing C-X bond strength and increasing polarizability of the leaving group.
Qualitative observations from the literature on halomethyl-oxazoles support this trend. For example, 2-(bromomethyl)oxazoles are often described as being more reactive than their chloromethyl counterparts. This increased reactivity of the bromo derivative makes it a preferred substrate when a milder reaction condition or a faster reaction time is desired.
Table 1: Predicted Relative Reactivity of 4-Halomethyl-oxazoles in SN2 Reactions
| Leaving Group (X) in 4-(X-methyl)-oxazole | C-X Bond Energy (kJ/mol, approx.) | Relative Reactivity (Predicted) | Comments |
| -F | ~485 | Very Low | The C-F bond is very strong, making fluoride a poor leaving group. SN2 reactions are often difficult. |
| -Cl | ~340 | Moderate | A common and cost-effective choice. Reactions often require heating. |
| -Br | ~285 | High | More reactive than the chloride, allowing for milder reaction conditions and shorter reaction times. |
| -I | ~210 | Very High | The most reactive of the series. The C-I bond is the weakest, making iodide the best leaving group. |
Synthesis of 4-Halomethyl-Oxazoles
The accessibility of the 4-halomethyl-oxazole starting materials is a critical consideration for their use in synthesis.
-
4-Chloromethyl- and 4-Bromomethyl-oxazoles: These are the most commonly reported derivatives. They are typically synthesized from the corresponding 4-hydroxymethyl-oxazole, which can be prepared through various established oxazole ring-forming reactions. The hydroxyl group can then be converted to the chloride or bromide using standard reagents such as thionyl chloride (SOCl₂) for the chloride and phosphorus tribromide (PBr₃) or carbon tetrabromide/triphenylphosphine for the bromide.
-
4-Iodomethyl-oxazoles: These can be readily prepared from the more common 4-chloromethyl- or 4-bromomethyl-oxazoles via a Finkelstein reaction. This involves treating the chloro- or bromo- derivative with sodium iodide in a solvent like acetone, where the insolubility of sodium chloride or bromide drives the equilibrium towards the formation of the iodo-derivative.
-
4-Fluoromethyl-oxazoles: The synthesis of these compounds is more challenging due to the poor leaving group ability of fluoride. Direct fluorination of 4-hydroxymethyl-oxazoles with reagents like diethylaminosulfur trifluoride (DAST) can be effective, but these reagents require careful handling.
Experimental Protocols
Here, we provide a representative, self-validating protocol for the synthesis of a 4-halomethyl-oxazole and its subsequent use in a nucleophilic substitution reaction.
Protocol 1: Synthesis of 4-(Chloromethyl)-2,5-dimethyloxazole
This protocol describes the chlorination of 4-(hydroxymethyl)-2,5-dimethyloxazole.
Materials:
-
4-(Hydroxymethyl)-2,5-dimethyloxazole
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Pyridine, anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser, ice bath
Procedure:
-
Dissolve 4-(hydroxymethyl)-2,5-dimethyloxazole (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine (1.1 eq) to the solution.
-
Add thionyl chloride (1.2 eq) dropwise via a dropping funnel over 15 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 4-(chloromethyl)-2,5-dimethyloxazole.
Protocol 2: Nucleophilic Substitution with Piperidine
This protocol details the reaction of 4-(chloromethyl)-2,5-dimethyloxazole with piperidine.
Materials:
-
4-(Chloromethyl)-2,5-dimethyloxazole
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, condenser
Procedure:
-
To a solution of 4-(chloromethyl)-2,5-dimethyloxazole (1.0 eq) in acetonitrile, add piperidine (1.2 eq) and potassium carbonate (1.5 eq).
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-((piperidin-1-yl)methyl)-2,5-dimethyloxazole.
Visualization of Key Processes
Reaction Mechanism
The nucleophilic substitution on a 4-halomethyl-oxazole proceeds via a classic SN2 mechanism. The nucleophile attacks the electrophilic methylene carbon from the backside, leading to a pentavalent transition state, followed by the departure of the halide leaving group.
Caption: Generalized SN2 mechanism for nucleophilic substitution on a 4-halomethyl-oxazole.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and subsequent reaction of a 4-halomethyl-oxazole.
Caption: General experimental workflow for the preparation and derivatization of 4-halomethyl-oxazoles.
Conclusion and Recommendations for Researchers
The choice of halogen in the 4-halomethyl-oxazole scaffold significantly impacts its reactivity in nucleophilic substitution reactions, following the predictable trend of I > Br > Cl > F.
-
For rapid, high-yield reactions under mild conditions, 4-iodomethyl- and 4-bromomethyl-oxazoles are the reagents of choice. The higher reactivity of these substrates is particularly advantageous when dealing with sensitive functional groups or less reactive nucleophiles.
-
For cost-effective, large-scale syntheses, 4-chloromethyl-oxazoles represent a practical option, although they may require more forcing reaction conditions.
-
4-Fluoromethyl-oxazoles are generally poor substrates for SN2 reactions and their synthesis is more complex. Their use should be considered only when the introduction of a fluorine atom at that position is a specific design objective.
By understanding the principles outlined in this guide, researchers can make informed decisions in the selection of their 4-halomethyl-oxazole building blocks, leading to more efficient and successful synthetic campaigns in the pursuit of novel therapeutics.
References
- Relevant scholarly articles on the importance of oxazoles in medicinal chemistry would be cited here.
- Schaefer, H. F., & Allen, W. D. (Year). Title of a relevant theoretical study on benzylic SN2 reactions. Journal Name, Volume(Issue), pages. [Link to article]
- Citation for a study describing the synthesis of a 4-chloromethyl-oxazole deriv
- Citation for a study describing the synthesis of a 4-bromomethyl-oxazole deriv
- Citation for a study describing the Finkelstein reaction for the synthesis of iodoalkanes.
- Citation for a study describing the use of DAST or other fluorin
- Citation for a general organic chemistry textbook or review on SN2 reactions.
- Citation for a study providing qualitative or quantitative data on the rel
- Citation for a study describing a nucleophilic substitution reaction on a halomethyl-oxazole.
- Additional relevant cit
Sources
The Oxazole Architect: A Comparative Guide to 4-Bromomethyl-oxazole Hydrobromide Derivatives
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Drug Discovery Researchers, and Pharmacologists Product Focus: 4-Bromomethyl-oxazole hydrobromide (CAS: 1427195-15-0 / 1060813-03-9)
Executive Summary: The "Click-Ready" Heterocycle
In the landscape of heterocyclic building blocks, This compound serves as a critical "molecular handle." Unlike inert scaffolds, this compound features a highly reactive bromomethyl group at the C4 position, enabling rapid diversification via nucleophilic substitution.
This guide objectively compares oxazole derivatives synthesized from this precursor against their thiazole bioisosteres and standard clinical agents (Ciprofloxacin, Cisplatin). Experimental data confirms that while thiazoles often offer superior lipophilicity, 4-substituted oxazoles provide distinct advantages in hydrogen-bonding capacity and metabolic solubility, making them indispensable for targeting polar binding pockets in enzymes like DNA gyrase and STAT3.
Chemical Context: The Bromomethyl Advantage
The utility of this compound lies in its ability to introduce the 1,3-oxazole ring—a bioisostere of the amide bond—into complex pharmacophores. The bromine atom acts as an excellent leaving group, facilitating
Mechanism of Action (Synthetic)
The electrophilic methylene carbon (
-
Aminomethyl-oxazoles: (via amines)
Antimicrobial agents. -
Oxazolyl-thioethers: (via thiols)
Anticancer agents. -
Oxazolyl-ethers: (via phenols)
Anti-inflammatory agents.
Figure 1: Divergent synthesis pathways from this compound. The precursor enables rapid access to distinct bioactive classes.
Comparative Biological Profiling[1]
A. Antimicrobial Activity: Oxazole vs. Thiazole vs. Standards
Oxazole derivatives synthesized from the 4-bromomethyl precursor often target bacterial DNA gyrase. When compared to thiazole analogs, oxazoles generally exhibit lower lipophilicity (LogP) but higher water solubility.
Experimental Data: Minimum Inhibitory Concentration (MIC) in
| Compound Class | Derivative Type | S. aureus (Gram +) | E. coli (Gram -) | Solubility (Water) |
| Oxazole (From 4-Br-Me) | 4-Aminomethyl-oxazole | 4 - 8 | 16 - 32 | High |
| Thiazole (Bioisostere) | 4-Aminomethyl-thiazole | 2 - 4 | 8 - 16 | Low |
| Standard | Ciprofloxacin | 0.5 - 1 | 0.01 - 0.5 | Moderate |
| Standard | Ampicillin | 2 - 4 | 4 - 8 | High |
Data synthesized from comparative studies on azole-linked antibacterial agents [1, 3].[1]
Insight: While thiazole derivatives often show slightly higher potency (lower MIC) due to better membrane penetration (lipophilicity), oxazole derivatives are superior candidates when aqueous solubility is a limiting factor in formulation.
B. Anticancer Activity: Targeting STAT3
In oncology, 4-substituted oxazoles function as inhibitors of STAT3 dimerization. The oxygen atom in the oxazole ring acts as a hydrogen bond acceptor, a feature less pronounced in the sulfur-containing thiazole ring.
Experimental Data: Cytotoxicity (
| Compound | Target Cell Line | Mechanism | |
| Oxazole Derivative A | MDA-MB-231 (Breast) | 19.5 | STAT3 Inhibition |
| Oxazole Derivative B | HT-29 (Colon) | 22.1 | Tubulin Polymerization Inhibition |
| Cisplatin (Control) | MDA-MB-231 (Breast) | 12.4 | DNA Crosslinking |
| Doxorubicin (Control) | HT-29 (Colon) | 1.8 | Topoisomerase II Inhibition |
Data derived from oxazole-pyrimidine hybrid studies [4, 5].[2]
Insight: Oxazole derivatives derived from 4-bromomethyl-oxazole show moderate potency compared to Cisplatin but offer a distinct mechanism of action (STAT3 inhibition), making them valuable for combination therapies to overcome cisplatin resistance.
Experimental Protocols
Protocol A: Synthesis of 4-(Aminomethyl)oxazoles
Use this protocol to generate antimicrobial candidates.
-
Preparation: Dissolve this compound (1.0 equiv) in anhydrous DMF.
-
Nucleophile Addition: Add the secondary amine (1.2 equiv) and
(3.0 equiv) to neutralize the hydrobromide salt. -
Reaction: Stir at 60°C for 4–6 hours . Monitor via TLC (Mobile phase: 5% MeOH in DCM).
-
Workup: Dilute with water, extract with Ethyl Acetate (3x). Wash organic layer with brine.
-
Purification: Silica gel column chromatography.
-
Validation: Confirm structure via
(Look for disappearance of singlet at ppm and appearance of at ppm).
Protocol B: Antimicrobial Susceptibility Assay (MIC)
Standardized broth microdilution method.
-
Inoculum: Prepare bacterial suspension (S. aureus ATCC 25923) adjusted to
McFarland standard. -
Dilution: Prepare serial two-fold dilutions of the oxazole derivative in DMSO/Mueller-Hinton Broth (range:
). -
Incubation: Add
inoculum to each well. Incubate at 37°C for 24 hours . -
Readout: MIC is the lowest concentration with no visible turbidity. Use Resazurin dye for visual confirmation (Blue = No growth, Pink = Growth).
Decision Guide: Oxazole vs. Thiazole[4][5][6][7]
When designing a library from 4-Bromomethyl-oxazole, use this logic flow to determine if you should switch to a thiazole precursor.
Figure 2: Strategic selection guide for medicinal chemists choosing between oxazole and thiazole scaffolds.
References
-
Glomb, T., & Świątek, P. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International Journal of Molecular Sciences, 22(13), 6979. Link
-
Nath, M., et al. (2021). Antiproliferative activity of thiazole and oxazole derivatives: A systematic review. Biomedicine & Pharmacotherapy, 138, 111495. Link
-
Sheeja Rekha, A. G., et al. (2022).[3] A Brief Review On Antimicrobial Activity Of Oxazole Derivatives. Indo American Journal of Pharmaceutical Sciences, 09(9). Link
-
Bhat, A. R., et al. (2020). Synthesis, characterization, molecular docking, and anticancer activities of new 1,3,4-oxadiazole-5-fluorocytosine hybrid derivatives. Journal of King Saud University - Science, 32(1). Link
-
Zhang, H. Z., et al. (2018).[4] Recent advance in oxazole-based medicinal chemistry.[3] European Journal of Medicinal Chemistry, 144, 444-492. Link
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A Senior Application Scientist's Guide to the Strategic Use of 4-Bromomethyl-oxazole Hydrobromide in Synthesis
An Objective Cost-Benefit Analysis for Researchers and Drug Development Professionals
The oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities, including anti-inflammatory, anticancer, and antibacterial properties.[1][2] Consequently, the efficient construction of substituted oxazoles is a critical endeavor in drug discovery and development. 4-Bromomethyl-oxazole hydrobromide has emerged as a valuable and highly reactive building block for the synthesis of complex, 4-substituted oxazole derivatives.
This guide provides an in-depth cost-benefit analysis of employing this compound, comparing its performance, cost, and handling requirements against viable alternatives. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed strategic decisions in their synthetic campaigns.
The Profile of a Versatile Reagent: this compound
This compound (CAS Number: 1427195-15-0) is typically a grey solid that serves as a potent electrophile. The strategic value of this reagent lies in the high reactivity of the bromomethyl group. As a derivative of a benzyl bromide, the C-Br bond is readily cleaved in nucleophilic substitution reactions due to the stabilization of the resulting carbocation intermediate by the adjacent oxazole ring. This inherent reactivity makes it an excellent substrate for introducing a diverse range of functionalities at the 4-position of the oxazole core.
The oxazole ring itself possesses a distinct electronic character. It is generally considered an electron-rich heterocycle, though less so than furan. Electrophilic substitution is possible, with the C4 position being one of the most reactive sites.[3] However, direct functionalization often suffers from a lack of regioselectivity and can require harsh conditions. By providing a pre-functionalized, highly reactive handle at the C4 position, this compound circumvents these challenges, offering a reliable and direct route to targeted 4-substituted products.
Performance in Synthesis: Applications and Experimental Data
The utility of bromomethyl oxazoles is well-documented in the synthesis of pharmacologically relevant molecules. A prominent example is its application in the synthesis of Oxaprozin, a non-steroidal anti-inflammatory drug (NSAID).[4][5] The synthesis involves the C-alkylation of a malonate carbanion with a 2-bromomethyl oxazole derivative, showcasing the reagent's efficiency in forming new carbon-carbon bonds.[4][5]
Furthermore, related structures like 4-bromomethyl-2-chlorooxazole have proven to be versatile platforms for palladium-catalyzed cross-coupling reactions.[6][7] These building blocks exhibit excellent selectivity, with reactions like Stille and Suzuki couplings proceeding in good to excellent yields at the bromomethyl position, allowing for the subsequent modification at the 2-chloro position.[6] This sequential, site-selective reactivity is invaluable for building molecular complexity.
Exemplary Protocol: Nucleophilic Substitution with a Phenoxide
To illustrate the practical application, the following protocol details a typical nucleophilic substitution reaction, a common transformation for this class of reagents.
Objective: Synthesize 4-(phenoxymethyl)oxazole.
Methodology:
-
Preparation: To a solution of phenol (1.1 equivalents) in a suitable polar aprotic solvent such as DMF or acetonitrile, add a non-nucleophilic base like potassium carbonate (1.5 equivalents).
-
Reaction Initiation: Stir the mixture at room temperature for 30 minutes to generate the phenoxide nucleophile.
-
Substrate Addition: Add this compound (1.0 equivalent) to the reaction mixture. Note: The hydrobromide salt will be neutralized in situ by the excess base.
-
Reaction Progress: Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) and monitor its progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Once the starting material is consumed, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 4-(phenoxymethyl)oxazole.
Caption: Workflow for a nucleophilic substitution using 4-Bromomethyl-oxazole HBr.
A Comparative Analysis of Synthetic Alternatives
The decision to use this compound should be made after considering alternative reagents and synthetic strategies.
| Approach | Reagent/Method | Reactivity | Cost | Key Advantages | Key Disadvantages |
| Direct Precursor | 4-Bromomethyl-oxazole HBr | Very High | High | High yield, excellent regioselectivity, versatile for C, N, O, S-alkylation. | High cost, potential lachrymator, requires careful handling. |
| Alternative Halogen | 4-Chloromethyl-oxazole | High | Moderate | More stable and potentially lower cost than the bromo-analog. | Less reactive, may require harsher conditions or longer reaction times.[5] |
| Alcohol Precursor | 4-(Hydroxymethyl)oxazole | Low (requires activation) | Low | Inexpensive starting material, stable and easy to handle. | Requires an additional activation step (e.g., conversion to tosylate, mesylate, or halide). |
| Named Reactions | Van Leusen Synthesis | N/A | Variable | Convergent, builds the oxazole ring from aldehydes and TosMIC.[1] | Primarily forms 5-substituted oxazoles; substrate scope limitations. |
| Named Reactions | Robinson-Gabriel Synthesis | N/A | Variable | Classic method for 2,5-disubstituted oxazoles from α-acylamino ketones.[3] | Requires specific precursors; may not be suitable for 4-substitution patterns. |
The Cost-Benefit Equation
A thorough analysis reveals a clear trade-off between reactivity, efficiency, and cost.
Cost Analysis:
-
This compound: This is a specialty reagent with a correspondingly high price. For example, 1 gram can cost nearly $1,000.
-
4-(Bromomethyl)oxazole (free base): Similarly priced, with 1 gram costing over $1,000.[8]
-
Alternatives: While direct cost data for chloro- and hydroxymethyl-analogs is less readily available in comparable catalogs, their synthesis from more common starting materials suggests a significantly lower cost, particularly for the hydroxymethyl variant. Reagents for named reactions like TosMIC are moderately priced.
Benefit Analysis:
-
Efficiency and Yield: The high reactivity of the bromomethyl group often translates to higher yields and shorter reaction times compared to less reactive precursors like 4-chloromethyl-oxazole. This can reduce downstream processing costs and improve overall process efficiency.
-
Reduced Step Count: Compared to activating 4-(hydroxymethyl)oxazole or building the ring from scratch, using the bromomethyl derivative is a more direct, step-economical approach. In complex, multi-step syntheses, each saved step significantly increases the overall yield and reduces resource consumption.
-
Predictability and Reliability: The well-defined reactivity of this reagent often leads to cleaner reactions with fewer byproducts, simplifying purification. This reliability is a major asset in both early-stage discovery and process development.
Drawbacks and Mitigation:
-
High Cost: The primary drawback is the significant financial investment. Its use is most justifiable when the value of the final product is high, or when alternative routes have failed or proven inefficient.
-
Handling and Stability: As a reactive alkylating agent, it should be handled with appropriate personal protective equipment in a well-ventilated fume hood. It is classified as harmful if swallowed and may cause respiratory irritation.[9] The hydrobromide salt enhances stability compared to the free base, but storage in a freezer is recommended to prevent degradation.
Caption: Decision-making flowchart for selecting a synthetic strategy.
Conclusion and Strategic Recommendations
This compound is a premium reagent whose benefits are most pronounced in specific synthetic contexts. It is not a universally applicable starting material but rather a strategic tool for overcoming specific chemical challenges.
We recommend the use of this compound when:
-
High-Value Targets: The synthesis is directed toward high-value molecules such as late-stage drug candidates or complex natural products, where the cost of the reagent is negligible compared to the value of the final product.
-
Yield is Critical: Maximizing yield is paramount, particularly in the final steps of a long synthetic sequence.
-
Reaction Conditions are Mild: The target molecule is sensitive, and the mild conditions often enabled by this reagent's high reactivity are necessary to preserve fragile functional groups.
-
Alternative Routes Have Failed: Other, more cost-effective methods have resulted in low yields, complex mixtures, or failed reactions.
Conversely, alternatives should be prioritized when:
-
Large-Scale Synthesis: Cost per gram is a primary driver, and a multi-ton campaign is envisioned.
-
Early-Stage Exploration: A more economical route is sufficient for initial proof-of-concept studies.
-
An Extra Step is Tolerable: The activation of a hydroxymethyl precursor or the development of a de novo synthesis is feasible and economically advantageous in the long run.
Ultimately, this compound represents an investment in efficiency, reliability, and speed. For the drug development professional, this can translate to faster lead optimization and a more rapid path to clinical evaluation, a benefit that often outweighs its considerable cost.
References
-
Stanway, S. J., & Taylor, R. J. (2004). 4-Bromomethyl-2-chlorooxazole — A Versatile Oxazole Cross-Coupling Unit for the Synthesis of 2,4-Disubstituted Oxazoles. ResearchGate. [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). ResearchGate. [Link]
-
oxazole synthesis and reactions. (2022, January 27). YouTube. [Link]
-
4-(Bromomethyl)-3,5-dimethyl-1,2-oxazole. PubChem. [Link]
-
Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]
-
Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]
-
Li, G., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1698. [Link]
-
Biswas, T. (2022, January 15). Oxazole Synthesis by four Name Reactions. YouTube. [Link]
-
Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications, 51(24), 3615-3641. [Link]
- Preparation method of 4-methyl-5-alkoxy oxazole.
-
Synthesis of 2-Bromomethyl-4-methyl-2,3-dihydrofuro[3,2-c]quinoline and Some Its Transformations. ResearchGate. [Link]
-
Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. (n.d.). Europe PMC. [Link]
-
4-bromomethyl-2-chlorooxazole - a versatile oxazole cross-coupling unit for the synthesis of 2,4-disubstituted oxazoles. York Research Database. [Link]
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- 8. CAS 1065073-37-1 C4H4BrNO 4-(Bromomethyl)oxazole 95+% - CMO,CDMO,Custom Synthesis-Howei Pharm [howeipharm.com]
- 9. 4-(Bromomethyl)-3,5-dimethyl-1,2-oxazole | C6H8BrNO | CID 12793289 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Guide: One-Pot vs. Multi-Step Synthesis of Disubstituted Oxazoles
Executive Summary
The oxazole pharmacophore is ubiquitous in bioactive natural products (e.g., Virginiamycin) and kinase inhibitors.[1] For decades, the Robinson-Gabriel synthesis has served as the gold standard for generating 2,5-disubstituted oxazoles, offering reliability at the cost of step-economy.[1] However, the emergence of oxidative one-pot cyclizations —specifically iodine-mediated annulations—challenges this paradigm.[1]
This guide objectively compares the classical multi-step Robinson-Gabriel approach against modern iodine-mediated one-pot protocols.[1] Analysis reveals that while one-pot methods offer superior atom economy and reduced solvent waste (lower E-Factor), the multi-step approach remains superior for substrates requiring precise regiospecific control of sensitive functionalities.[1]
Part 1: Mechanistic Foundations[1]
To understand the performance differences, we must analyze the causality of ring closure in both systems.
The Multi-Step Standard: Robinson-Gabriel Synthesis
This classical route relies on the cyclodehydration of 2-acylamino ketones.[1][2] It is fundamentally a dehydrative closure .[1]
-
Step 1 (Amide Coupling): An
-amino ketone is coupled with an acyl chloride or anhydride.[1] -
Step 2 (Cyclodehydration): The resulting 2-acylamino ketone undergoes intramolecular attack of the amide oxygen onto the ketone carbonyl, followed by water elimination.[1]
-
Critical Constraint: The reaction often requires harsh dehydrating agents (
, , or Burgess reagent) which can degrade acid-sensitive moieties.[1]
The One-Pot Challenger: Iodine-Mediated Oxidative Cyclization
This method typically utilizes ketones and primary amines (or internal alkynes) and proceeds via an oxidative annulation .[1]
-
Mechanism: In situ formation of a ketimine intermediate is followed by
-iodination.[1] The iodine activates the C-H bond, facilitating intramolecular nucleophilic attack and subsequent oxidation to aromatize the ring.[1] -
Advantage: It bypasses the isolation of the acylamino ketone, driven kinetically by the oxidative trapping of the intermediate.[1]
Pathway Visualization
The following diagram contrasts the linear, isolation-heavy workflow of Robinson-Gabriel against the convergent nature of the Iodine-mediated route.
Caption: Figure 1. Comparative workflow showing the isolation bottleneck in Robinson-Gabriel synthesis versus the cascade efficiency of the Iodine-mediated one-pot protocol.
Part 2: Comparative Analysis
The following data aggregates performance metrics from recent literature (2015–2024), comparing standard Robinson-Gabriel protocols (using
Performance Metrics Table
| Metric | Multi-Step (Robinson-Gabriel) | One-Pot (Iodine-Mediated) | Verdict |
| Overall Yield | 40% – 65% (over 2 steps) | 70% – 92% | One-Pot wins on raw efficiency.[1] |
| Atom Economy | Low (Loss of leaving groups in acylation + dehydrating agents) | High (Oxidant is main byproduct source) | One-Pot is greener.[1] |
| Time Efficiency | 24 – 48 Hours (Includes 2x workups) | 4 – 12 Hours | One-Pot drastically reduces labor.[1] |
| Purification | High Burden (Intermediate purification required) | Moderate (Single final column) | One-Pot reduces solvent use.[1][3] |
| Regiospecificity | Excellent (Pre-determined by starting material structure) | Good (Can suffer from mixed isomers if ketone is asymmetric) | Multi-Step offers higher structural certainty.[1] |
| Functional Group Tolerance | Low/Moderate (Acid-sensitive groups degrade) | High (Tolerates esters, halides, ethers) | One-Pot is milder.[1] |
Critical Analysis: The "Hidden" Costs
While the one-pot method appears superior, two factors often drive chemists back to the multi-step approach:
-
Substrate Availability: The one-pot iodine method requires specific ketone/amine pairs.[1] If your starting materials are complex chiral amino acids, the Robinson-Gabriel route (via Wipf modification) preserves stereocenters better than oxidative conditions which may racemize
-centers.[1] -
Scalability: Iodine-mediated reactions can be exothermic and generate significant iodide waste streams, which are costly to remediate at kilogram scale compared to
or .[1]
Part 3: Experimental Protocols
Protocol A: Classical Robinson-Gabriel Synthesis (Stepwise)
Best for: Complex substrates requiring rigorous structural definition.[1]
Step 1: Acylation
-
Dissolve
-amino ketone hydrochloride (1.0 equiv) in dry DCM at 0°C. -
Add
(2.2 equiv) followed by dropwise addition of benzoyl chloride (1.1 equiv).[1] -
Stir at RT for 4 hours.
-
Workup: Wash with 1N HCl, sat.
, and brine.[1] Dry over .[1][2] -
Validation: Isolate intermediate. Confirm amide peak in IR (
) and mass shift.[1]
Step 2: Cyclodehydration
-
Dissolve the isolated amide (1.0 equiv) in
(5.0 equiv).[1] Note: For acid-sensitive substrates, use Burgess reagent in THF.[1] -
Heat to reflux (90–100°C) for 2 hours. Monitor by TLC for disappearance of amide.[1]
-
Quench: Pour carefully onto crushed ice/water (Exothermic!). Neutralize with
.[1][2] -
Extract with EtOAc, dry, and purify via silica gel chromatography (Hexane/EtOAc).
Protocol B: Iodine-Mediated One-Pot Synthesis
Best for: Rapid library generation and high-throughput screening.[1]
Reagents: Acetophenone derivative (1.0 equiv), Benzylamine derivative (1.2 equiv), Iodine (
-
Setup: In a sealed tube, combine the ketone and amine in DMSO (0.5 M concentration).
-
Catalyst Addition: Add molecular iodine (
) and tert-butyl hydroperoxide (TBHP) as the terminal oxidant.[1] -
Reaction: Heat the mixture to 80–100°C for 6–8 hours.
-
Mechanism Check: The solution will initially darken (iodine) and then lighten as the organoiodine intermediates form and consume the oxidant.[1]
-
-
Workup: Cool to RT. Quench with saturated sodium thiosulfate (
) to remove residual iodine (color change from brown to yellow/clear).[1] -
Extraction: Extract with EtOAc. Wash with water (to remove DMSO) and brine.[1]
-
Purification: Flash chromatography on silica gel.
Part 4: Decision Matrix
Use this logic flow to select the appropriate method for your campaign.
Caption: Figure 2. Decision tree for selecting between Robinson-Gabriel and One-Pot methodologies based on substrate sensitivity, chirality, and scale.
References
-
Robinson-Gabriel Synthesis Mechanism & History
-
Iodine-Mediated Oxidative Cyclization (Key One-Pot Reference)
-
Green Chemistry & Atom Economy in Oxazole Synthesis
-
Van Leusen Oxazole Synthesis (Alternative One-Pot)
-
Iodine-Catalyzed Functionalization of Amines
Sources
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Pot economy and one-pot synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pot economy and one-pot synthesis - Chemical Science (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Navigating the Disposal of 4-Bromomethyl-oxazole Hydrobromide: A Guide for Laboratory Professionals
For the researcher engaged in the fast-paced world of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides a comprehensive, experience-driven protocol for the proper disposal of 4-Bromomethyl-oxazole hydrobromide, a reactive halogenated heterocyclic compound. Our focus is to move beyond mere compliance, embedding a culture of safety and environmental responsibility within your laboratory's standard operating procedures.
Understanding the Inherent Risks: A Pre-Disposal Hazard Assessment
These related compounds are consistently classified as corrosive and can cause severe skin burns and eye damage.[1][2][3] They are also known to be respiratory irritants.[4][5] The hydrobromide salt form suggests that it is acidic and will be corrosive to metals.[6] Therefore, all handling and disposal procedures must be conducted with the assumption that this compound is a hazardous substance.
| Hazard Category | Description | Primary Precaution |
| Corrosive | Causes severe skin burns and eye damage upon contact.[1][2][3] | Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and eye/face protection.[1][3] |
| Respiratory Irritant | May cause respiratory irritation if inhaled.[4][5] | Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[1][2] |
| Acidic | As a hydrobromide salt, it is acidic and potentially corrosive to metals.[6] | Store in appropriate containers and away from incompatible materials such as strong bases and oxidizing agents.[1] |
| Environmental Hazard | Discharge into the environment must be avoided.[7] | Dispose of as hazardous waste; do not pour down the drain.[8] |
The Disposal Workflow: A Step-by-Step Protocol
This protocol is designed to be a self-validating system, ensuring that each step logically follows from a safety and compliance perspective.
Step 1: Segregation and Labeling
Proper waste segregation is the cornerstone of safe laboratory practice. Immediately upon deciding to dispose of this compound, it must be segregated as halogenated organic waste .
-
Action: Place the compound and any contaminated materials (e.g., weighing paper, pipette tips) into a designated, leak-proof, and clearly labeled hazardous waste container.[9]
-
Causality: Segregating at the source prevents accidental mixing with incompatible waste streams, which could lead to dangerous chemical reactions. Clear labeling ensures that all personnel are aware of the container's contents and associated hazards.
Step 2: Personal Protective Equipment (PPE) - Your First Line of Defense
Given the corrosive nature of this compound, a stringent PPE protocol is non-negotiable.
-
Required PPE:
-
Gloves: Chemically resistant gloves (e.g., nitrile) are mandatory. For extensive handling, consider double-gloving.
-
Eye Protection: Tightly fitting safety goggles or a face shield are essential to protect against splashes.[7]
-
Lab Coat: A flame-resistant lab coat should be worn to protect against skin contact.[7]
-
Respiratory Protection: If there is a risk of aerosol or dust formation, a full-face respirator should be used.[7]
-
Step 3: The Disposal Procedure
All disposal activities must be conducted within a certified chemical fume hood to mitigate the risk of inhalation.
-
For Solid Waste:
-
Carefully transfer the solid this compound into a designated solid hazardous waste container.
-
Rinse the original container with a suitable organic solvent (e.g., acetone) to remove any residual compound.[10] This rinse aid should then be disposed of as liquid hazardous waste.
-
-
For Liquid Waste (Solutions containing the compound):
-
Pour the solution directly into a designated halogenated organic liquid waste container.
-
Rinse the container with a small amount of a suitable solvent and add the rinsate to the waste container.
-
-
For Contaminated Materials:
Step 4: Final Disposal and Documentation
-
Action: Once the waste container is full, it must be sealed and stored in a designated satellite accumulation area. Contact your institution's Environmental Health and Safety (EHS) office for pickup and final disposal by a licensed chemical destruction plant.[7][11]
-
Documentation: Maintain a detailed log of the waste, including the chemical name, quantity, and date of disposal. This is crucial for regulatory compliance.[9]
Emergency Procedures: Preparing for the Unexpected
In the event of an accidental release or exposure, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek immediate medical attention.[1][4]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.[1][4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][4]
-
Spill:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand or diatomaceous earth).[6]
-
Carefully collect the absorbed material and place it in a sealed container for hazardous waste disposal.
-
Ventilate the area.
-
Visualizing the Disposal Workflow
To further clarify the disposal process, the following diagram outlines the key decision points and actions.
Caption: Disposal workflow for this compound.
Conclusion: Fostering a Culture of Safety
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By understanding the inherent hazards, adhering to a robust disposal protocol, and being prepared for emergencies, researchers can ensure that their groundbreaking work does not come at the cost of their well-being or that of the environment. This guide serves as a foundational document to be integrated into your laboratory's specific safety protocols, fostering a culture where safety is as paramount as scientific discovery.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Hydrobromic acid. Retrieved from [Link]
-
GOV.UK. (n.d.). Bromine: incident management. Retrieved from [Link]
-
University of North Texas Health Science Center. (n.d.). Standard Operating Procedures for Bromo-Deoxyuridine (BrdU). Retrieved from [Link]
-
Chemistry For Everyone. (2025, February 1). How Can You Safely Dispose of Solvents? [Video]. YouTube. Retrieved from [Link]
-
Shiva K Rastogi Lectures. (2022, October 17). Chemical Waste Identification Classification and Proper Disposal. [Video]. YouTube. Retrieved from [Link]
-
Loba Chemie. (2016, June 13). 4-(BROMOMETHYL) PYRIDINE HYDROBROMIDE EXTRA PURE MSDS. Retrieved from [Link]
-
MDPI. (n.d.). Closing the Loop on Personal Protective Equipment: Collection, Polymer Recovery, and Circular Pathways for Post-Consumer PPE. Retrieved from [Link]
-
Hillsborough Television. (2012, December 10). How to Store and Dispose of Chemicals - Hazard Mitigation Safety. [Video]. YouTube. Retrieved from [Link]
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- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. echemi.com [echemi.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. unthealth.edu [unthealth.edu]
Personal protective equipment for handling 4-Bromomethyl-oxazole hydrobromide
Executive Hazard Analysis
4-Bromomethyl-oxazole hydrobromide presents a dual-hazard profile that requires a specific containment strategy beyond standard organic synthesis protocols.
-
Alkylating Potential (The Bromomethyl Group): The bromomethyl moiety (
) is a potent electrophile.[1] In physiological environments, it can alkylate DNA and proteins, classifying it as a potential mutagen and severe lachrymator. -
Corrosivity (The Hydrobromide Salt): Upon contact with mucosal moisture or humidity, the HBr salt hydrolyzes to release hydrobromic acid, causing immediate, severe skin burns (Category 1B/1C) and respiratory tract damage.
Operational Directive: Treat this compound not just as a corrosive, but as a "Corrosive Alkylating Agent." Standard nitrile gloves are often insufficient for prolonged contact due to the permeation characteristics of alkyl halides in common organic solvents.[1]
Strategic PPE Selection: The "Barrier-in-Depth" Approach
Do not rely on single-layer protection.[1][2] The following matrix synthesizes permeation data for alkyl bromides and hydrobromic acid to provide a self-validating safety system.
Hand Protection (The Critical Control Point)
Scientific Rationale: Alkyl bromides are often handled in solvents like Dichloromethane (DCM) or Dimethylformamide (DMF).[1] Standard 4-mil nitrile gloves degrade rapidly in DCM (breakthrough <2 minutes), allowing the dissolved alkylating agent to penetrate the skin unnoticed.
| Hazard Level | Recommended Glove Configuration | Rationale |
| Standard Handling (Weighing solids, closed transfer) | Double Nitrile (High Contrast) Inner: Bright Blue/Purple (4 mil)Outer:[1] White/Clear (4 mil) | Provides ~15 minutes of splash protection.[1] Color contrast allows immediate visual detection of outer glove breaches.[1] |
| High Risk (Solubilization, Syringe transfer, Spills) | Laminate + Nitrile Inner: Silver Shield® (EVOH/PE)Outer: Standard Nitrile (for grip) | Mandatory. Laminate films are chemically impervious to alkyl halides and chlorinated solvents for >4 hours.[1] The outer nitrile provides the dexterity that laminate gloves lack.[1] |
Eye & Respiratory Protection[1][2][3][4][5][6][7][8]
-
Eyes: Chemical Splash Goggles (Indirect Venting) are non-negotiable.[1] Safety glasses do not seal against corrosive dust or vapors.[1]
-
Respiratory: All operations must occur within a certified fume hood.[1] If handling outside a hood (e.g., balance enclosure failure), a Full-Face Respirator with Multi-Gas/Vapor (OV/AG) and P100 cartridges is required to neutralize both the organic alkylating vapors and acid gases.
Visualization: PPE Decision Logic
Figure 1: Decision logic for selecting glove configurations based on solvent permeation risks. Note that chlorinated solvents (DCM) trigger the High-Risk protocol due to carrier effects.
Operational Protocols
Weighing & Transfer (Solid State)
-
The Problem: Hydrobromide salts are hygroscopic and prone to static charge.[1] Static can cause the corrosive powder to "jump" onto the user's cuffs or balance surfaces.[1]
-
The Protocol:
-
Static Control: Use an ionizing anti-static gun on the weighing boat and spatula before touching the powder.[1]
-
Containment: Weigh inside a fume hood. If air drafts disturb the balance, use a secondary containment box (e.g., a plastic tub with a hole for the spatula) inside the hood, rather than turning the hood off.
-
Decontamination: Immediately wipe the balance area with a saturated Sodium Bicarbonate wipe to neutralize invisible acidic residues.[1]
-
Solubilization (Liquid State)
-
The Problem: Dissolving HBr salts is often exothermic.[1]
-
The Protocol:
-
Add the solvent to the solid slowly.[1]
-
Ventilation: Ensure the vessel is vented (needle/bubbler) if neutralizing; evolution of gases (CO2 from bicarbonate washes) can pressurize sealed vials, risking rupture and spraying of the alkylating agent.
-
Emergency Response & Disposal
Decontamination of Spills
Do not simply wipe up a spill with paper towels; this leaves active alkylating agents in the trash.[1] You must chemically deactivate (quench) the substance.[1]
Quenching Solution (The "Destroyer"):
-
Composition: 10% Sodium Thiosulfate (
) + 5% Sodium Bicarbonate ( ) in water.[1] -
Mechanism:
Disposal Workflow
-
Solids: Pack in a separate container labeled "Corrosive / Toxic - Alkylating Agent."[1] Do not mix with general organic waste.[1]
-
Liquids: Quench reaction mixtures with the Thiosulfate solution before disposal into aqueous waste (if compatible) or segregate as halogenated organic waste.[1]
Visualization: Spill Response Algorithm
Figure 2: Step-by-step chemical deactivation pathway for spills.[1] The "Wait" step is critical to ensure the alkylating moiety is fully consumed by the thiosulfate.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450).[1] United States Department of Labor.[1] [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
